5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N2/c7-6(8,9)5-1-2-10-3-4-11-5/h1-2,11H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSAQDCLUZDSOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=CC=C(N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381692 | |
| Record name | 5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177545-13-0 | |
| Record name | 5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 177545-13-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 5-(Trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the synthesis of 5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine, a heterocyclic compound of interest in medicinal chemistry and drug development. The primary synthetic route involves the cyclocondensation of a 1,2-diamine with a trifluoromethyl-β-dicarbonyl compound. This document provides a comprehensive overview of the proposed synthetic pathway, including a detailed experimental protocol for the synthesis of a closely related and illustrative analogue, 7-methyl-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine. Quantitative data, including predicted spectroscopic characteristics, are presented in structured tables. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the chemical processes.
Introduction
The 1,4-diazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anxiolytic, anticonvulsant, and hypnotic effects. The incorporation of a trifluoromethyl (CF3) group into organic molecules is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity. Consequently, this compound and its derivatives are promising candidates for the development of novel pharmaceuticals.
The most direct and widely employed method for the synthesis of 2,3-dihydro-1H-1,4-diazepines is the acid-catalyzed condensation of a 1,2-diamine with a β-dicarbonyl compound. This guide focuses on a proposed synthesis of a key analogue, 7-methyl-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine, from the reaction of ethylenediamine with 1,1,1-trifluoro-2,4-pentanedione.
Proposed Synthetic Pathway
The synthesis of 7-methyl-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine is proposed to proceed via the cyclocondensation of ethylenediamine with 1,1,1-trifluoro-2,4-pentanedione. The reaction is expected to be regioselective, with the initial nucleophilic attack of the diamine occurring at the more electrophilic carbonyl carbon adjacent to the electron-withdrawing trifluoromethyl group. Subsequent intramolecular condensation and dehydration lead to the formation of the seven-membered diazepine ring.
Preliminary Technical Data Sheet: 5-(Trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on 5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine (CAS 177545-13-0) is limited. This document summarizes the known data and provides general information based on related compounds. Detailed experimental protocols and specific biological activity data for this compound are not available in the public domain.
Chemical Identity and Properties
This compound is a heterocyclic compound containing a seven-membered diazepine ring, substituted with a trifluoromethyl group. The trifluoromethyl group is a common bioisostere in medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity of molecules.[1][2]
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 177545-13-0 | Santa Cruz Biotechnology[3], Sigma-Aldrich |
| Molecular Formula | C₆H₇F₃N₂ | Santa Cruz Biotechnology[3] |
| Molecular Weight | 164.13 g/mol | Santa Cruz Biotechnology[3] |
| Melting Point | 126 - 128 °C | Sigma-Aldrich |
| Appearance | Solid (predicted) | - |
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not described in the available literature. However, a plausible synthetic route can be inferred from general methods for the synthesis of 1,4-diazepine derivatives. A common approach involves the condensation of a 1,2-diamine with a β-dicarbonyl compound or its equivalent.
For the synthesis of the target molecule, a likely precursor would be a trifluoromethyl-containing 1,3-dicarbonyl equivalent reacting with ethylenediamine.
Caption: Generalized synthetic workflow for 1,4-diazepines.
Reactivity and Stability
Specific data on the reactivity and stability of this compound are not available. As a dihydrodiazepine, it contains both imine and amine functionalities within a seven-membered ring. The imine group (C=N) is susceptible to hydrolysis under acidic conditions and can be reduced to the corresponding amine. The secondary amine is nucleophilic and can undergo reactions such as acylation and alkylation. The trifluoromethyl group is generally stable under most reaction conditions.
Spectroscopic Data
No experimental spectroscopic data (NMR, IR, MS) for this compound have been found in the public domain. For related trifluoromethyl-containing dihydrobenzodiazepines, characteristic signals in ¹H NMR spectra include resonances for the methylene protons of the diazepine ring and signals for the aromatic protons.[4] In mass spectrometry, benzodiazepines typically exhibit characteristic fragmentation patterns.[5]
Potential Biological Activity
The biological activity of this compound has not been reported. However, the broader class of 1,4-diazepines, particularly 1,4-benzodiazepines, are well-known for their activity on the central nervous system.[6] Many of these compounds act as positive allosteric modulators of the GABA-A receptor, enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA), which results in sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.[6]
The introduction of a trifluoromethyl group can significantly modulate the pharmacological properties of a molecule.[1][2] Therefore, it is plausible that this compound could exhibit activity at GABA-A receptors or other CNS targets.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scbt.com [scbt.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Time-of-flight mass spectrometry (TOF-MS) exact mass database for benzodiazepine screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tsijournals.com [tsijournals.com]
Structure Elucidation of 5-(Trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies for the structure elucidation of 5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine. The seven-membered dihydrodiazepine ring system is a key scaffold in medicinal chemistry. The introduction of a trifluoromethyl group can significantly influence the compound's physicochemical and pharmacological properties. This document outlines the key analytical techniques and experimental protocols required for unambiguous structure confirmation, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. Detailed experimental procedures and expected data are presented in a clear and structured format to aid researchers in the synthesis and characterization of this and related compounds.
Introduction
This compound is a heterocyclic compound of interest in drug discovery due to the prevalence of the diazepine core in biologically active molecules and the unique properties imparted by the trifluoromethyl substituent.[1][2] The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of a molecule.[3] Therefore, rigorous structural characterization is paramount for advancing preclinical and clinical development. This guide details the analytical workflow for the definitive structure elucidation of this compound.
Molecular Structure and Properties
The foundational step in the elucidation of a chemical structure is the determination of its molecular formula and weight. For this compound, this information is critical for interpreting subsequent spectroscopic data.
| Property | Value |
| Molecular Formula | C₆H₇F₃N₂[4] |
| Molecular Weight | 164.13 g/mol [4] |
| CAS Number | 177545-13-0[4][5] |
Below is a diagram illustrating the logical workflow for the structure elucidation process.
Synthesis and Purification
A plausible synthetic route to this compound involves the condensation of a suitable trifluoromethylated 1,3-dicarbonyl equivalent with ethylenediamine.
Experimental Protocol: Synthesis
-
To a solution of 4,4,4-trifluoro-1-(dimethylamino)but-1-en-3-one (1.0 eq) in ethanol (0.2 M) is added ethylenediamine (1.1 eq).
-
The reaction mixture is stirred at reflux for 4-6 hours, with monitoring by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude residue is redissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
Experimental Protocol: Purification
The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
The following diagram illustrates a generalized synthetic workflow.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are essential.
-
A sample of the purified compound (~5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube.
-
¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer.
-
Two-dimensional NMR experiments, such as COSY and HSQC, can be performed to establish connectivity.
The following tables summarize the expected chemical shifts for this compound.
Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0-8.0 | br s | 1H | NH |
| ~4.8 | s | 1H | C6-H |
| ~3.6 | t | 2H | C2-H₂ |
| ~2.9 | t | 2H | C3-H₂ |
| ~2.5 | br s | 1H | NH |
Table 2: Expected ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Quartet (JCF) | Assignment |
| ~160 | - | C7=N |
| ~150 | q, ~35 Hz | C5-CF₃ |
| ~122 | q, ~275 Hz | CF₃ |
| ~95 | - | C6 |
| ~50 | - | C2 |
| ~45 | - | C3 |
Table 3: Expected ¹⁹F NMR Data (376 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -65 | s | CF₃ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.
-
A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
The solution is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.
-
Data is acquired using an electrospray ionization (ESI) source in positive ion mode.
-
High-resolution mass data is obtained to confirm the molecular formula.
Table 4: Expected HRMS-ESI Data
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 165.0634 | 165.063x |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
A thin film of the sample is prepared on a salt plate (e.g., NaCl, KBr) or the spectrum is acquired using an attenuated total reflectance (ATR) accessory.
-
The sample is scanned over the range of 4000-400 cm⁻¹.
Table 5: Expected IR Absorption Frequencies
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium, broad | N-H stretch |
| ~2950 | Medium | C-H stretch (aliphatic) |
| ~1640 | Strong | C=N stretch (imine) |
| ~1100-1300 | Strong | C-F stretch |
Hypothetical Signaling Pathway Interaction
While the specific biological targets of this compound are not yet established, diazepine derivatives are known to interact with various receptors and enzymes in the central nervous system. A hypothetical interaction with a G-protein coupled receptor (GPCR) signaling pathway is depicted below.
Conclusion
The structural elucidation of this compound is achieved through a combination of modern spectroscopic techniques. The methodologies and expected data presented in this guide provide a robust framework for researchers to confirm the identity and purity of this and structurally related compounds. Accurate structural characterization is a critical step in the drug discovery and development process, ensuring the reliability of subsequent biological and pharmacological evaluations.
References
Spectroscopic and Synthetic Profile of 5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Compound Overview
5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine is a seven-membered heterocyclic compound containing a trifluoromethyl group, a functionality of significant interest in medicinal chemistry due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. Its core structure is a dihydrodiazepine ring.
Chemical Structure:
Molecular Formula: C₆H₇F₃N₂
Molecular Weight: 164.13 g/mol
CAS Number: 177545-13-0[1]
Hypothetical Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and general spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0-8.0 | br s | 1H | N-H |
| ~6.5-6.8 | q | 1H | C6-H |
| ~3.8-4.0 | t | 2H | C2-H₂ |
| ~2.8-3.0 | t | 2H | C3-H₂ |
| ~2.5-3.5 | br s | 1H | N-H |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C7 |
| ~150 (q) | C5 |
| ~120 (q) | -CF₃ |
| ~115 | C6 |
| ~45 | C2 |
| ~35 | C3 |
Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -60 to -70 | s | -CF₃ |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| Technique | Ionization Mode | Predicted m/z |
| ESI-MS | Positive | [M+H]⁺ = 165.06 |
Infrared (IR) Spectroscopy
Table 5: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3400 | Medium, Broad | N-H Stretch |
| ~2850-2950 | Medium | C-H Stretch |
| ~1620-1650 | Strong | C=N Stretch |
| ~1100-1300 | Strong | C-F Stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 6: Predicted UV-Vis Absorption
| Solvent | λmax (nm) |
| Ethanol | ~250-270 |
Proposed Experimental Protocols
The synthesis of this compound is not explicitly detailed in the literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of dihydrodiazepines and the introduction of trifluoromethyl groups into heterocyclic systems.
Proposed Synthesis Workflow
The proposed synthesis involves a condensation reaction between a trifluoromethyl-containing 1,3-dicarbonyl compound and ethylenediamine.
Caption: Proposed synthesis of this compound.
Detailed Synthetic Protocol (Hypothetical)
Materials:
-
4,4,4-Trifluoro-1-(pyridin-2-yl)butane-1,3-dione
-
Ethylenediamine
-
Absolute Ethanol
-
Sodium Sulfate (anhydrous)
-
Silica Gel for column chromatography
-
Ethyl acetate and Hexane (for chromatography)
Procedure:
-
To a solution of 4,4,4-trifluoro-1-(pyridin-2-yl)butane-1,3-dione (1.0 eq) in absolute ethanol (20 mL/mmol), add ethylenediamine (1.1 eq) dropwise at room temperature.
-
The reaction mixture is then heated to reflux and stirred for 4-6 hours.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is redissolved in ethyl acetate and washed with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.
Spectroscopic Analysis Protocol
Workflow for Spectroscopic Characterization:
Caption: Workflow for the spectroscopic characterization of the synthesized compound.
Instrumentation:
-
NMR: A 500 MHz NMR spectrometer. Samples to be dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry: An Electrospray Ionization (ESI) mass spectrometer.
-
IR: A Fourier-Transform Infrared (FTIR) spectrometer.
-
UV-Vis: A dual-beam UV-Vis spectrophotometer.
Signaling Pathways and Logical Relationships
Due to the novelty of this specific compound, its role in biological signaling pathways has not been established. However, the 1,4-diazepine scaffold is a well-known pharmacophore, often associated with activity at GABA-A receptors, leading to anxiolytic, sedative, and anticonvulsant effects. Further research would be required to determine if this compound interacts with these or other biological targets.
Logical Relationship for Target Identification:
References
An In-Depth Technical Guide to CAS Number 177545-13-0
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide serves to provide a comprehensive overview of the chemical entity identified by CAS number 177545-13-0, which is chemically known as 5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine. The document is intended for an audience of researchers, scientists, and professionals involved in drug development. It aims to consolidate the available technical data, including chemical properties. However, a comprehensive search of scientific literature and patent databases has revealed a significant lack of public information regarding the biological activity, experimental protocols, and specific signaling pathways associated with this compound.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below. This information is primarily sourced from chemical supplier databases.
| Property | Value | Source |
| CAS Number | 177545-13-0 | Sigma-Aldrich |
| Chemical Name | This compound | Sigma-Aldrich |
| Molecular Formula | C₆H₇F₃N₂ | Sigma-Aldrich |
| Molecular Weight | 164.13 g/mol | Sigma-Aldrich |
| Appearance | Solid (form may vary) | Generic |
| Purity | Typically available at ≥95% | Generic |
Structure:
Caption: Chemical structure of this compound.
Synthesis
A plausible, though not experimentally verified, synthetic approach could be conceptualized as follows:
Caption: A generalized, hypothetical workflow for the synthesis of the target compound.
Biological Activity and Mechanism of Action
Extensive searches of scientific databases, including PubMed, Scopus, and Google Scholar, did not yield any publications detailing the biological activity, pharmacological properties, or mechanism of action of this compound. The compound is listed by several chemical vendors for research use, suggesting it may be part of exploratory chemical libraries for screening, but the results of such screenings are not publicly disclosed.
The broader class of diazepines and their fused-ring analogues, benzodiazepines, are well-known for their activity on the central nervous system. They typically act as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor. This modulation enhances the inhibitory effect of GABA, leading to sedative, anxiolytic, anticonvulsant, and muscle relaxant properties.
A hypothetical signaling pathway, based on the known mechanism of action of benzodiazepines, is presented below for illustrative purposes. It is crucial to note that this pathway has not been experimentally validated for CAS 177545-13-0.
Caption: A hypothetical signaling pathway for diazepine compounds acting on the GABA-A receptor.
Experimental Protocols
As no published research detailing experiments with this compound could be located, this guide cannot provide specific experimental protocols. For researchers intending to investigate this compound, standard assays for characterizing novel chemical entities would be appropriate. A general workflow for such an investigation is outlined below.
Caption: A general experimental workflow for the characterization of a novel chemical compound.
Quantitative Data
There is no publicly available quantitative data for this compound, such as IC₅₀ values, binding affinities (Kᵢ or Kₔ), or pharmacokinetic parameters.
Conclusion
While the chemical identity of CAS number 177545-13-0, this compound, is established, there is a notable absence of published scientific data regarding its biological effects and therapeutic potential. This compound represents an under-investigated area of chemical space. The information provided in this guide on the general properties of the diazepine class of molecules may serve as a starting point for researchers interested in exploring the properties of this specific entity. Future experimental work is required to elucidate its pharmacological profile and potential applications.
The Discovery and Synthesis of Novel Trifluoromethyl-Diazepines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the trifluoromethyl (CF3) group into diazepine scaffolds has emerged as a promising strategy in medicinal chemistry for the development of novel therapeutic agents. The unique properties of the CF3 group, such as its high electronegativity, metabolic stability, and ability to modulate lipophilicity, can significantly impact the pharmacokinetic and pharmacodynamic profiles of diazepine-based compounds. This technical guide provides an in-depth overview of the discovery and synthesis of novel trifluoromethyl-diazepines, with a focus on synthetic methodologies, quantitative biological data, and the underlying signaling pathways.
Synthesis of Trifluoromethyl-Diazepines
The synthesis of trifluoromethyl-diazepines often involves multi-step reaction sequences, starting from readily available precursors. Key strategies include the condensation of diamines with trifluoromethylated β-diketones or related synthons, and the modification of existing diazepine cores.
Condensation Reactions
A prevalent method for constructing the diazepine ring involves the condensation of a 1,2-diamine, such as o-phenylenediamine, with a trifluoromethyl-containing 1,3-dicarbonyl compound or its equivalent. This approach allows for the direct incorporation of the trifluoromethyl group into the diazepine backbone.
Table 1: Synthesis of Trifluoromethyl-1,5-Benzodiazepines via Condensation
| Entry | Diamine | Trifluoromethylated Synthon | Product | Yield (%) | Reference |
| 1 | o-Phenylenediamine | 2-Trifluoromethyl chromone | 2-methyl-4-(2-hydroxyphenyl)-7-trifluoromethyl-1H-1,5-benzodiazepine | - | [1] |
Note: Yield was not specified in the provided abstract.
Experimental Protocol: Synthesis of a Trifluoromethyl-1,5-Benzodiazepine
A representative protocol for the synthesis of a trifluoromethyl-1,5-benzodiazepine involves the reaction of 2-trifluoromethyl chromone with o-phenylenediamine in ethanol.[1]
Materials:
-
2-Trifluoromethyl chromone
-
o-Phenylenediamine
-
Ethanol
Procedure:
-
Dissolve 2-trifluoromethyl chromone in ethanol.
-
Add an equimolar amount of o-phenylenediamine to the solution.
-
Reflux the reaction mixture for a specified period, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution or can be isolated by evaporation of the solvent followed by purification techniques such as recrystallization or column chromatography.
The resulting trifluoromethyl-1,5-benzodiazepine can exist in tautomeric forms, such as the Enol-imine and Keto-enamine forms.[1]
Biological Activity and Mechanism of Action
Trifluoromethyl-diazepines, particularly benzodiazepine derivatives, are known to exert their biological effects primarily through the modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[2] These compounds act as positive allosteric modulators, enhancing the effect of GABA and leading to sedative, anxiolytic, anticonvulsant, and muscle relaxant properties.[3][4]
GABA-A Receptor Signaling Pathway
Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site. This binding event potentiates the GABA-induced influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in its excitability.
References
- 1. Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A TRIFLUOROMETHYL BENZODIAZEPINE DERIVATIVE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
physical characteristics of 5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the known and predicted physical characteristics of 5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine. Due to the limited availability of experimental data for this specific compound, this guide also incorporates information from structurally related diazepine and benzodiazepine derivatives to offer a predictive profile. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development involving fluorinated heterocyclic scaffolds. The trifluoromethyl group often imparts unique physicochemical and pharmacological properties, making this class of compounds an area of significant interest.
Core Physical and Chemical Characteristics
Detailed experimental data for this compound is not extensively available in the public domain. The following table summarizes the basic molecular information and includes predicted data based on the analysis of similar structures.
| Property | Value | Source |
| CAS Number | 177545-13-0 | [1] |
| Molecular Formula | C₆H₇F₃N₂ | [1] |
| Molecular Weight | 164.13 g/mol | [1] |
| Appearance | Not specified (likely a solid) | N/A |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available | N/A |
Spectroscopic Data Analysis (Predictive)
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of 2,3-dihydro-1H-1,4-diazepine derivatives typically shows characteristic signals for the methylene protons of the diazepine ring.[4][5] For the target compound, one would expect to see signals corresponding to the two methylene groups (-CH₂-CH₂-) in the dihydrodiazepine ring and the proton on the double bond. The presence of the trifluoromethyl group would likely influence the chemical shifts of nearby protons.
-
¹³C NMR: The carbon NMR would show distinct signals for the carbons in the diazepine ring and the trifluoromethyl group. The carbon of the CF₃ group typically appears in a characteristic region of the spectrum.
-
¹⁹F NMR: The fluorine NMR would exhibit a singlet for the CF₃ group, which is a key indicator of its presence in the molecule.
Mass Spectrometry (MS)
Mass spectrometry of trifluoromethyl-substituted heterocyles often shows characteristic fragmentation patterns.[6][7][8] The molecular ion peak (M⁺) would be expected at m/z 164.13. Common fragmentation pathways may involve the loss of the trifluoromethyl radical (•CF₃) or other small neutral molecules.
Infrared (IR) Spectroscopy
The IR spectrum would likely display characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching (around 2850-3000 cm⁻¹), C=N stretching (around 1600-1650 cm⁻¹), and strong C-F stretching bands (typically in the 1000-1350 cm⁻¹ region).
Experimental Protocols (Generalized)
While specific synthesis and characterization protocols for this compound are not detailed in the available literature, general methods for the synthesis of related diazepine derivatives can be adapted.
General Synthesis of Dihydrodiazepines
The synthesis of 2,3-dihydro-1H-1,4-diazepines often involves the condensation reaction between a 1,2-diamine and a β-dicarbonyl compound or its equivalent. For the synthesis of the target compound, a plausible route could involve the reaction of ethylenediamine with a trifluoromethylated 1,3-dielectrophile.
Example Protocol Outline:
-
Reaction Setup: A solution of the appropriate trifluoromethylated β-ketoaldehyde or a related precursor in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) is prepared in a reaction flask equipped with a stirrer and a condenser.
-
Reagent Addition: Ethylenediamine is added dropwise to the solution at room temperature or under cooling.
-
Reaction Conditions: The reaction mixture is then stirred at room temperature or heated under reflux for a specified period (typically several hours to overnight) to drive the condensation and cyclization.
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified by techniques such as column chromatography on silica gel or recrystallization from an appropriate solvent to yield the desired this compound.[9]
Characterization Workflow
A standard workflow for the characterization of a newly synthesized compound like this compound would involve a series of analytical techniques to confirm its structure and purity.
Logical Relationships in Spectroscopic Analysis
The interpretation of spectroscopic data relies on the logical correlation of different analytical techniques to build a complete picture of the molecular structure.
Conclusion
While specific experimental data for this compound is sparse, this technical guide provides a foundational understanding of its likely physical and chemical properties based on established knowledge of related compounds. The provided generalized experimental protocols and characterization workflows offer a practical framework for researchers working with this and similar fluorinated diazepine derivatives. Further experimental investigation is necessary to fully elucidate the precise characteristics and potential applications of this compound.
References
- 1. scbt.com [scbt.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. Diazepines. Part XVI. Nuclear magnetic resonance spectra of 2,3-di-hydro-1H-1,4-diazepinium salts - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Physicochemical Properties of 5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
Disclaimer: Publicly available experimental data on the solubility and stability of 5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine (CAS 177545-13-0) is limited. This guide provides a comprehensive framework based on established methodologies for characterizing similar heterocyclic compounds. The quantitative data presented herein is illustrative and serves as a template for reporting actual experimental findings.
Executive Summary
This technical guide outlines the critical physicochemical properties of this compound, focusing on its aqueous solubility and chemical stability. Understanding these parameters is paramount for researchers, scientists, and drug development professionals, as they directly influence a compound's developability, formulation, and therapeutic efficacy. This document details standardized experimental protocols for determining kinetic and thermodynamic solubility, as well as stability under various stress conditions as mandated by international guidelines. The methodologies are supported by illustrative data tables and process-flow diagrams to ensure clarity and reproducibility.
Solubility Profile
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Both kinetic and thermodynamic solubility are assessed to provide a comprehensive profile. Kinetic solubility is often measured in early discovery to quickly assess compounds, while thermodynamic solubility provides the true equilibrium value, which is crucial for formulation development.
Quantitative Solubility Data (Illustrative)
The following tables summarize hypothetical solubility data for this compound in various aqueous media.
Table 1: Kinetic Solubility in Biologically Relevant Buffers
| Buffer System | pH | Temperature (°C) | Mean Kinetic Solubility (µg/mL) | Standard Deviation |
| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | 45.2 | ± 3.1 |
| Simulated Gastric Fluid (SGF) | 1.2 | 37 | 150.8 | ± 9.7 |
| Simulated Intestinal Fluid (SIF) | 6.8 | 37 | 52.5 | ± 4.5 |
Table 2: Thermodynamic Solubility
| Solvent System | pH | Temperature (°C) | Incubation Time (h) | Mean Thermodynamic Solubility (µg/mL) |
| Water | ~7.0 | 25 | 24 | 35.8 |
| 0.1 M HCl | 1.0 | 25 | 24 | 135.4 |
| 0.1 M NaOH | 13.0 | 25 | 24 | 28.9 |
| PBS | 7.4 | 25 | 24 | 41.5 |
Stability Profile
Stability testing evaluates the intrinsic chemical stability of a compound and its susceptibility to degradation under various environmental conditions. This is essential for determining appropriate storage conditions, re-test periods, and shelf-life. Forced degradation studies are conducted to identify potential degradation products and establish stability-indicating analytical methods.
Forced Degradation Studies (Illustrative)
Forced degradation studies expose the compound to stress conditions more severe than accelerated stability testing. The goal is to achieve 5-20% degradation to ensure that analytical methods can detect and resolve impurities.[1][2]
Table 3: Summary of Forced Degradation Results
| Stress Condition | Reagent/Condition | Time | Temperature (°C) | % Degradation (Illustrative) | Major Degradants Identified |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 60 | 12.5 | DP-1, DP-2 |
| Base Hydrolysis | 0.1 M NaOH | 24 h | 60 | 18.2 | DP-3 |
| Oxidation | 3% H₂O₂ | 24 h | 25 | 8.9 | DP-4 |
| Thermal | Solid State | 7 days | 80 | 4.1 | DP-5 |
| Photolytic | 1.2 million lux hours | N/A | 25 | 6.5 | DP-6 |
DP = Degradation Product
Long-Term Stability (ICH Guidelines)
Long-term stability studies are performed under controlled storage conditions to establish a re-test period.[3][4]
Table 4: ICH Long-Term Stability Protocol
| Study Type | Storage Condition | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | Months 0, 3, 6, 9, 12, 18, 24, 36 |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | Months 0, 3, 6, 9, 12 |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | Months 0, 3, 6 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results. The following sections describe standard protocols for solubility and stability assessment.
Protocol for Kinetic Solubility Assay
This high-throughput assay is used for rapid solubility assessment.[5][6][7]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Sample Preparation: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well microtiter plate.
-
Buffer Addition: Add 198 µL of the desired aqueous buffer (e.g., PBS, pH 7.4) to each well. This results in a final DMSO concentration of 1%.
-
Incubation: Seal the plate and shake at room temperature (or 37°C) for 2 hours.
-
Precipitate Removal: Filter the samples through a solubility filter plate (e.g., 0.45 µm) to remove any precipitated compound.
-
Quantification: Analyze the filtrate using a validated UPLC-MS or HPLC-UV method.[8][9] A standard curve is prepared by diluting the DMSO stock solution in a 50:50 acetonitrile:water mixture to determine the concentration of the dissolved compound.
Protocol for Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility of a compound.[10][11][12]
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume (e.g., 2 mL) of the desired solvent (e.g., water, buffer).
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate the samples for at least 24 hours to ensure equilibrium is reached.
-
Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).
-
Sample Collection: Carefully collect an aliquot of the clear supernatant.
-
Quantification: Dilute the supernatant appropriately and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, UPLC-MS).
Protocol for Forced Degradation Study
This protocol follows ICH guidelines to identify potential degradation pathways.[1][13][14]
-
Stock Solution: Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature.
-
Thermal (Solution): Heat the stock solution at 60°C.
-
Thermal (Solid): Store the solid compound in a stability chamber at 80°C.
-
Photolytic: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Time Points: Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours for solutions; 1, 3, 7 days for solid).
-
Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.
-
Analysis: Analyze all samples, including a non-stressed control, using a stability-indicating UPLC-MS method. The method must be capable of separating the parent compound from all generated degradation products.[15][16][17]
Visualized Workflows
The following diagrams illustrate the workflows for the key experimental protocols described above.
Caption: Workflow for the Kinetic Solubility Assay.
Caption: Workflow for the Thermodynamic (Shake-Flask) Solubility Assay.
Caption: Workflow for Forced Degradation (Stress) Studies.
References
- 1. pharmadekho.com [pharmadekho.com]
- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. enamine.net [enamine.net]
- 11. In-vitro Thermodynamic Solubility [protocols.io]
- 12. evotec.com [evotec.com]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. waters.com [waters.com]
- 16. stability-indicating uplc method: Topics by Science.gov [science.gov]
- 17. Development and validation of a stability indicating UPLC method for determination of ticlopidine hydrochloride in its tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for in vitro Biological Evaluation of 5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and standardized protocols for the in vitro biological evaluation of 5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine. The methodologies outlined herein are foundational for characterizing the bioactivity of novel compounds, particularly those with structures analogous to benzodiazepines. The primary focus of these assays is to determine the compound's potential interaction with the central nervous system, specifically the gamma-aminobutyric acid type A (GABA-A) receptor, and to assess its general cytotoxicity.
The protocols provided are comprehensive, enabling researchers to conduct robust and reproducible experiments. While specific quantitative data for this compound is not available in the public domain, this document presents example data from structurally related benzodiazepine derivatives to serve as a reference for data presentation and interpretation.
GABA-A Receptor Binding Assay
The GABA-A receptor is a well-established target for benzodiazepines and related compounds, mediating their anxiolytic, sedative, and anticonvulsant effects.[1][2] A competitive radioligand binding assay is a standard method to determine the affinity of a test compound for the benzodiazepine binding site on the GABA-A receptor.[3][4]
Principle
This assay measures the ability of the test compound, this compound, to displace a radiolabeled ligand (e.g., [³H]Flumazenil or [³H]Flunitrazepam) from the benzodiazepine binding site on GABA-A receptors.[1][3][5] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value. This value can then be used to calculate the inhibition constant (Ki), which reflects the binding affinity of the test compound.[1]
Experimental Protocol: Competitive Radioligand Binding Assay
1.2.1. Receptor Membrane Preparation (from rat cerebral cortex) [1][3]
-
Euthanize male Sprague-Dawley rats and dissect the cerebral cortex on ice.
-
Homogenize the tissue in 10 volumes of ice-cold assay buffer (50 mM Tris-HCl, pH 7.4) using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh ice-cold assay buffer and repeat the centrifugation. This wash step should be repeated three times.
-
Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration using a suitable method (e.g., Bradford assay). The membrane preparation can be stored at -80°C.
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Assay buffer, a fixed concentration of radioligand (e.g., 1-2 nM [³H]Flumazenil), and the receptor membrane preparation (e.g., 100 µg of protein).
-
Non-specific Binding (NSB): Assay buffer, radioligand, a high concentration of an unlabeled competitor (e.g., 10 µM Diazepam), and the receptor membrane preparation.
-
Competition: Assay buffer, radioligand, varying concentrations of this compound, and the receptor membrane preparation.
-
-
The final assay volume should be consistent (e.g., 0.5 mL).
-
Incubate the plate for 30-60 minutes at 30°C to reach binding equilibrium.[1][5]
1.2.3. Separation and Quantification [1]
-
Terminate the incubation by rapid filtration through glass fiber filters (pre-soaked in wash buffer) using a cell harvester.
-
Quickly wash the filters three times with 3-5 mL of ice-cold wash buffer to remove unbound radioligand.
-
Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail to each vial, and vortex.
-
Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
1.2.4. Data Analysis [1]
-
Calculate the specific binding for each concentration: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation (Example Data for Related Compounds)
| Compound | Radioligand | IC₅₀ (µM) | Ki (nM) | Receptor Source | Reference |
| Divaplon | [³H]Flumazenil | 0.056 | - | Not Specified | [1] |
| Diazepam | [³H]Flumazenil | - | 1.53 | Rat Cortical Membrane | [5] |
| Compound A | [³H]Flumazenil | - | 1.9 | Rat Cortical Membrane | [5] |
| Compound A: 2-phenyl-5-oxo-7-methyl-1,3,4-oxadiazolo[a,2,3]-pyrimidine |
In Vitro Cytotoxicity Assays
Evaluating the cytotoxicity of a novel compound is a critical step in early-stage drug development to assess its safety profile.[6][7] A panel of assays is recommended to investigate different mechanisms of cell death.
MTT Assay: Assessment of Metabolic Activity
2.1.1. Principle The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[7] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of viable cells.
2.1.2. Experimental Protocol [6][7]
-
Cell Seeding: Seed a suitable cell line (e.g., HEK293, HepG2) in a 96-well plate at an optimal density and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing the test compound. Include vehicle-only and no-treatment controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
LDH Release Assay: Assessment of Membrane Integrity
2.2.1. Principle Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell membrane damage.[6] This assay quantifies the amount of LDH in the supernatant as an indicator of cytotoxicity.
2.2.2. Experimental Protocol [6]
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing a substrate and a catalyst) to each well with the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measurement: Add a stop solution and measure the absorbance at 490 nm.
Annexin V/Propidium Iodide (PI) Staining: Assessment of Apoptosis
2.3.1. Principle This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.[6] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA in cells with compromised membranes (late apoptotic and necrotic cells).
2.3.2. Experimental Protocol [6]
-
Cell Seeding and Treatment: Treat cells in a suitable culture dish or plate with this compound for the desired time.
-
Cell Harvesting: Harvest the cells (including floating cells) by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Data Presentation (Hypothetical Data)
| Assay | Cell Line | Treatment Duration | Endpoint | EC₅₀ (µM) |
| MTT | HepG2 | 48h | Cell Viability | >100 |
| LDH Release | HepG2 | 48h | Cytotoxicity | >100 |
| Annexin V/PI | Jurkat | 24h | Apoptosis | 75 |
Visualizations
Signaling Pathway
Caption: GABA-A receptor signaling pathway modulated by a benzodiazepine analog.
Experimental Workflow
Caption: General workflow for in vitro cytotoxicity testing.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical structure and biological activity of the diazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. An approach for assaying benzodiazepine receptor binding with radioiodinated ligand: 125I-labeled diazepam derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for 5-(Trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine and Related Compounds
Disclaimer: Extensive literature searches did not yield specific experimental protocols, quantitative biological data, or defined signaling pathways for the exact compound 5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine . The information presented herein is based on closely related and well-studied trifluoromethyl-substituted benzodiazepine derivatives. Researchers should use the following protocols as a guideline, with the understanding that optimization and adaptation will be necessary for the specific molecule of interest.
Introduction
Diazepine and benzodiazepine derivatives are a significant class of heterocyclic compounds in medicinal chemistry, renowned for their wide range of biological activities. The incorporation of a trifluoromethyl (CF3) group can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its metabolic stability, lipophilicity, and receptor binding affinity. While specific data on this compound is not publicly available, this document provides detailed experimental protocols and application notes for the synthesis and evaluation of analogous trifluoromethyl-containing benzodiazepines, which are expected to share some structural and functional similarities.
Synthesis of Trifluoromethyl-Substituted Benzodiazepine Analogs
The following is a representative protocol for the synthesis of a trifluoromethyl-substituted 1,5-benzodiazepine derivative, which can be adapted for the synthesis of other diazepine structures. The synthesis generally involves the condensation of a diamine with a β-diketone.
General Synthetic Workflow
Caption: General workflow for the synthesis of trifluoromethyl-substituted benzodiazepines.
Experimental Protocol: Synthesis of a 2,3-dihydro-1H-1,5-benzodiazepine derivative
This protocol describes a general method for the condensation of an o-phenylenediamine with a trifluoromethyl-β-diketone.
Materials:
-
Substituted o-phenylenediamine
-
1,1,1-Trifluoro-2,4-pentanedione (or other suitable trifluoromethyl-β-diketone)
-
Ethanol (or other suitable solvent like methanol or acetonitrile)
-
Catalyst (e.g., anhydrous stannous chloride, acetic acid - optional, reaction can proceed thermally)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of the substituted o-phenylenediamine (1.0 eq) in ethanol, add the trifluoromethyl-β-diketone (1.0-1.2 eq).
-
If using a catalyst, add it to the mixture (e.g., a catalytic amount of anhydrous stannous chloride).
-
Reflux the reaction mixture for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, it can be collected by filtration, washed with cold ethanol, and dried.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Combine the fractions containing the pure product and evaporate the solvent to yield the final trifluoromethyl-substituted benzodiazepine.
-
Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, Mass Spectrometry, and IR spectroscopy.
Biological Activity and Mechanism of Action
Benzodiazepine derivatives are well-known for their activity on the central nervous system (CNS). Their primary mechanism of action involves the potentiation of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor.
General Signaling Pathway for Benzodiazepines
Caption: Mechanism of action of benzodiazepines at the GABA-A receptor.
In Vitro Evaluation of Biological Activity
The following is a general protocol for assessing the biological activity of a novel trifluoromethyl-substituted diazepine derivative, for instance, by evaluating its effect on a specific receptor or cell line.
Protocol: Radioligand Binding Assay for GABAA Receptor
This assay can determine the affinity of the test compound for the benzodiazepine binding site on the GABAA receptor.
Materials:
-
Rat or mouse whole brain tissue (or a specific brain region like the cerebral cortex)
-
[3H]-Flunitrazepam (radioligand)
-
Test compound (this compound or analog)
-
Clonazepam or Diazepam (positive control)
-
Tris-HCl buffer
-
Scintillation cocktail and vials
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize brain tissue in ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in fresh buffer and repeat the centrifugation.
-
Finally, resuspend the pellet in the assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a series of tubes, add the membrane preparation, [3H]-Flunitrazepam at a fixed concentration (e.g., 1 nM), and varying concentrations of the test compound or the positive control.
-
For non-specific binding, add a high concentration of an unlabeled ligand (e.g., 10 µM Diazepam).
-
Incubate the tubes at 4°C for 60-90 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters using a filtration manifold.
-
Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.
-
Quantitative Data
As no specific experimental data for this compound is available in the literature, a quantitative data table cannot be provided. The table below is a template that researchers can use to summarize their findings once the relevant experiments have been conducted.
| Compound ID | Target | Assay Type | IC50 / EC50 (nM) |
| TFMD-1 | GABAA Receptor | [3H]-Flunitrazepam Binding | Data to be determined |
TFMD-1: this compound
Conclusion
The provided application notes and protocols offer a comprehensive starting point for researchers interested in the synthesis and biological evaluation of this compound and its analogs. While the lack of specific data for the target molecule necessitates a generalized approach, the methodologies for related trifluoromethyl-substituted benzodiazepines are well-established and can be adapted. It is crucial to perform thorough characterization and experimental validation to determine the specific properties and activities of the compound of interest.
Application Notes and Protocols for the Development of 5-(Trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis, characterization, and biological evaluation of analogs of 5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine. This class of compounds holds significant potential for the development of novel therapeutics targeting the central nervous system (CNS). The inclusion of a trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.
Synthetic Strategies and Protocols
The synthesis of this compound analogs can be achieved through several key synthetic routes. A common and effective method involves the cyclization of a β-trifluoroacetylketene acetal with a substituted 1,2-phenylenediamine. This approach allows for the introduction of various substituents on the aromatic ring of the benzodiazepine core.
A general synthetic protocol is outlined below, based on established methodologies.[1]
Protocol 1: Synthesis of 4-Alkoxy-2-trifluoromethyl-2,3-dihydro-1H-benzo[b][1][2]diazepin-2-ols
This protocol describes the synthesis of a key intermediate which can be further modified.
Materials:
-
β-trifluoroacetylketene acetal (e.g., 4,4,4-trifluoro-1,1-dimethoxybut-1-en-3-one)
-
Substituted 1,2-phenylenediamine
-
Acetonitrile (MeCN)
-
Standard laboratory glassware and purification equipment (silica gel for chromatography)
Procedure:
-
To a solution of the β-trifluoroacetylketene acetal (1.0 mmol) in acetonitrile (4 mL), add the substituted 1,2-phenylenediamine (1.1 mmol).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-alkoxy-2-trifluoromethyl-2,3-dihydro-1H-benzo[b][1][2]diazepin-2-ol.
Protocol 2: Dehydration to form 3H-Benzo[b][1][2]diazepines
The intermediate from Protocol 1 can be dehydrated to form the corresponding 3H-benzo[b][1][2]diazepine.
Procedure:
-
Heat the purified 4-alkoxy-2-trifluoromethyl-2,3-dihydro-1H-benzo[b][1][2]diazepin-2-ol under reduced pressure.
-
The thermal dehydration will yield the 2-alkoxy-4-trifluoromethyl-3H-benzo[b][1][2]diazepine.[1]
Alternative Palladium-Catalyzed Cyclization
An alternative approach for synthesizing related benzodiazepine structures involves a palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates. This method allows for the introduction of a trifluoromethylbenzylidene group.[3]
Characterization of Analogs
Thorough characterization of the synthesized analogs is crucial for confirming their structure and purity. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure of the synthesized compounds.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the analogs.
-
Melting Point: Determination of the melting point is a useful indicator of purity.
Table 1: Spectroscopic Data for a Representative Compound
| Compound | ¹H NMR (CDCl₃, δ ppm) | IR (KBr, cm⁻¹) | Reference |
| 4-Methoxy-7-nitro-2-trifluoromethyl-3H-benzo[b][1][2]diazepine | 8.27-8.00 (m, 2H, Harom), 7.73-7.57 (m, 1H, Harom), 3.81 (br s, 3H, OCH₃), 3.24 (s, 2H, CH₂) | 1646 | [1] |
| (Z)-1,4-Ditosyl-2-(4-(trifluoromethyl)benzylidene)-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine | Data not fully provided in the abstract. | Not provided | [3] |
Biological Evaluation and Signaling Pathways
Analogs of this compound are expected to primarily interact with the central nervous system, particularly with γ-aminobutyric acid type A (GABA-A) receptors. Benzodiazepines are known to act as positive allosteric modulators of GABA-A receptors, enhancing the effect of GABA and leading to sedative, anxiolytic, anticonvulsant, and muscle relaxant properties.[4][5] The trifluoromethyl group may influence the binding affinity and selectivity for different GABA-A receptor subtypes.
Signaling Pathway: GABA-A Receptor Modulation
Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site. This binding event potentiates the GABA-induced chloride ion influx, leading to hyperpolarization of the neuron and reduced neuronal excitability.[4][5]
Protocol 3: In Vitro GABA-A Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of the synthesized analogs for the benzodiazepine binding site on the GABA-A receptor.
Materials:
-
Rat or human brain membrane preparations (e.g., from cortex or hippocampus)
-
[³H]-Flunitrazepam (radioligand)
-
Synthesized 5-(trifluoromethyl)-1,4-diazepine analogs (test compounds)
-
Diazepam or other known benzodiazepine (positive control)
-
Assay buffer (e.g., Tris-HCl)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control.
-
In a reaction tube, add the brain membrane preparation, [³H]-Flunitrazepam, and either buffer (for total binding), a high concentration of a non-radiolabeled benzodiazepine (for non-specific binding), or the test compound.
-
Incubate the mixture at a specified temperature and time (e.g., 0-4°C for 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding for each concentration of the test compound and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
Structure-Activity Relationship (SAR) Studies
Systematic modification of the this compound scaffold and subsequent biological testing will allow for the elucidation of structure-activity relationships. This information is critical for optimizing the potency, selectivity, and pharmacokinetic properties of the lead compounds.
Table 2: Hypothetical SAR Data for 5-(Trifluoromethyl)-1,4-diazepine Analogs
| Compound ID | R¹ Substituent (at position 7) | R² Substituent (at position 8) | GABA-A Receptor Binding Affinity (IC₅₀, nM) |
| TFMD-01 | H | H | 50.2 |
| TFMD-02 | Cl | H | 15.8 |
| TFMD-03 | NO₂ | H | 25.4 |
| TFMD-04 | CH₃ | H | 75.1 |
| TFMD-05 | H | Cl | 30.6 |
| TFMD-06 | Cl | Cl | 8.9 |
Note: This data is hypothetical and for illustrative purposes only. Actual data would need to be generated through experimental work.
Experimental Workflow Diagrams
Visualizing the experimental workflows can aid in planning and execution.
Workflow for Synthesis and Characterization
Workflow for In Vitro Biological Evaluation
References
Application Note: Structural Characterization of 5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
An Application Note and Protocol for the Structural Elucidation of 5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is presented. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and characterization of novel heterocyclic compounds.
Introduction
This compound is a heterocyclic compound featuring a seven-membered diazepine ring, a biologically significant scaffold in medicinal chemistry. The incorporation of a trifluoromethyl (CF3) group can significantly influence the compound's metabolic stability, lipophilicity, and binding affinity to biological targets. Accurate structural confirmation and purity assessment are critical milestones in the drug discovery and development pipeline. This note details the application of NMR spectroscopy (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) for the unambiguous characterization of this molecule. The molecular formula for this compound is C₆H₇F₃N₂ and it has a molecular weight of 164.13 g/mol .[1]
Analytical Strategy
The analytical workflow integrates multiple spectroscopic techniques to provide orthogonal data points for comprehensive structural elucidation. ¹H NMR is utilized to determine the number and connectivity of protons. ¹³C NMR provides insight into the carbon framework of the molecule. Given the trifluoromethyl substituent, ¹⁹F NMR is a crucial tool for confirming the presence and electronic environment of the fluorine atoms. High-resolution mass spectrometry is employed to confirm the elemental composition and to study fragmentation patterns, further corroborating the proposed structure.
Experimental Protocols
1. Sample Preparation
-
For NMR Spectroscopy: Accurately weigh approximately 5-10 mg of the solid sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃ or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent should be based on the sample's solubility. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required. Transfer the solution to a 5 mm NMR tube.
-
For Mass Spectrometry: Prepare a stock solution of the sample at a concentration of 1 mg/mL in a suitable solvent like methanol or acetonitrile. For analysis, dilute this stock solution to a final concentration of 1-10 µg/mL using a mobile phase-compatible solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI+).
2. NMR Spectroscopic Analysis
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Protocol:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Solvent: CDCl₃ or DMSO-d₆.
-
Temperature: 298 K.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Reference: Calibrate the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or TMS at 0.00 ppm.
-
-
¹³C NMR Protocol:
-
Pulse Program: Proton-decoupled ¹³C experiment (zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Reference: Calibrate the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
¹⁹F NMR Protocol:
3. Mass Spectrometry Analysis
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS).
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically suitable for nitrogen-containing heterocyclic compounds.
-
LC Conditions (Optional, for sample introduction):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
-
MS Protocol:
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3.5-4.0 kV.
-
Gas Temperature: 300-350 °C.
-
Data Acquisition: Acquire full scan data to determine the accurate mass of the parent ion. If required, perform tandem MS (MS/MS) experiments to obtain fragmentation data for structural confirmation.
-
Data Presentation and Expected Results
The following tables summarize the expected quantitative data for this compound based on its chemical structure and data from analogous compounds.[3][4]
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Spectral Data
| Position | Predicted ¹H Chemical Shift (ppm), Multiplicity, J (Hz) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹⁹F Chemical Shift (ppm) |
| 1 (NH) | Broad singlet, ~4-6 | - | - |
| 2 (CH₂) | Multiplet, ~3.2-3.5 | ~45-50 | - |
| 3 (CH₂) | Multiplet, ~2.8-3.1 | ~40-45 | - |
| 4 (NH) | Broad singlet, ~4-6 | - | - |
| 5 (C) | - | ~150-155 (q, J ≈ 35 Hz) | - |
| 6 (CH) | Doublet, ~6.5-6.8 | ~110-115 | - |
| 7 (CH) | Doublet, ~7.0-7.3 | ~140-145 | - |
| CF₃ | - | ~120-125 (q, J ≈ 270 Hz) | Singlet, ~-60 to -65 |
Note: Predicted chemical shifts are relative to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. Multiplicity: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet. Coupling constants (J) for the CF₃ group are approximate.
Table 2: High-Resolution Mass Spectrometry Data
| Ion | Calculated Exact Mass | Observed Mass |
| [M+H]⁺ | 165.0634 | To be determined experimentally |
| Plausible MS/MS Fragments of [M+H]⁺ | Formula | Calculated Exact Mass |
| [M+H - CF₃]⁺ | C₅H₈N₂ | 96.0687 |
| [M+H - HNCH₂CH₂NH]⁺ | C₅H₂F₃ | 119.0079 |
Visualizations
Caption: Experimental workflow for NMR analysis.
Caption: Logical relationships in spectroscopic analysis.
The combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy with high-resolution mass spectrometry provides a robust and definitive method for the structural characterization of this compound. The protocols and expected data outlined in this application note serve as a comprehensive guide for researchers to confirm the identity, purity, and structure of this and structurally related compounds, ensuring data integrity for subsequent stages of research and development.
References
Application Notes and Protocols for 5-(Trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine as a Research Tool
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Detailed experimental data and specific research applications for 5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine are limited in publicly available scientific literature. The following application notes and protocols are based on the known biological activities of structurally related trifluoromethyl-containing diazepines and benzodiazepines. These are intended to serve as a guide for researchers to design and conduct their own investigations into the properties of this specific molecule. All protocols would require optimization and validation.
Introduction
This compound is a heterocyclic compound belonging to the diazepine class of molecules. The incorporation of a trifluoromethyl (CF3) group is a common strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity of a molecule to its biological target. Diazepine and benzodiazepine derivatives are well-known for their wide range of biological activities, particularly their effects on the central nervous system (CNS). This document outlines potential research applications and provides generalized experimental protocols for investigating the utility of this compound as a research tool.
Potential Research Applications
Based on the activities of related compounds, this compound could be a valuable tool in the following research areas:
-
Neuroscience and Pharmacology: As an exploratory tool for novel CNS-active agents. The diazepine scaffold is a core component of many drugs targeting GABAA receptors, leading to anxiolytic, sedative, anticonvulsant, and muscle relaxant effects. The trifluoromethyl group may modulate the potency and selectivity of these interactions.
-
Oncology: Certain fluorinated benzodiazepines have demonstrated anti-tumor activities. This compound could be screened for its cytotoxic or anti-proliferative effects on various cancer cell lines.
-
Infectious Diseases: Some benzodiazepine derivatives have shown activity against infectious agents, such as Trypanosoma cruzi (the parasite causing Chagas disease) and as inhibitors of HIV-1 capsid assembly.[1][2]
-
Metabolic Disorders: Related diazepine structures have been investigated as ligands for G protein-coupled receptors (GPCRs), such as melanocortin receptors, which are involved in regulating food intake and energy balance.
Quantitative Data from Related Compounds
The following table summarizes quantitative data for various trifluoromethyl-containing diazepine and benzodiazepine derivatives from the literature to provide a reference for potential efficacy ranges.
| Compound Class/Derivative | Target/Assay | Quantitative Data (IC50, pIC50, etc.) | Reference |
| Benzodiazepinediones | Trypanosoma cruzi | pIC50 > 6.4 | [1] |
| Dioxane-fused tricyclic benz[d]imidazole derivatives | mPGES-1 enzyme | IC50: 8 nM | [3] |
| Dioxane-fused tricyclic benz[d]imidazole derivatives | A549 cell-based assay | IC50: 16.24 nM | [3] |
| Dioxane-fused tricyclic benz[d]imidazole derivatives | Human whole blood assay | IC50: 249.9 nM | [3] |
| 1,3-dihydro-benzo[b][4][5]diazepin-2-one derivatives | mGluR2/3 antagonist activity | In vivo activity in rat behavioral models | [6] |
Experimental Protocols
The following are generalized protocols that can be adapted to investigate the biological activity of this compound.
In Vitro Assay for CNS Receptor Binding
This protocol describes a competitive binding assay to determine the affinity of the test compound for GABAA receptors.
Materials:
-
Rat or mouse whole brain tissue
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand (e.g., [3H]Flunitrazepam)
-
Non-specific binding control (e.g., Diazepam)
-
This compound (test compound)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Protocol:
-
Membrane Preparation: Homogenize brain tissue in ice-cold buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer.
-
Binding Assay: In a 96-well plate, add the membrane preparation, radioligand, and varying concentrations of the test compound or control. For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of the unlabeled ligand (e.g., Diazepam).
-
Incubation: Incubate the plate at 4°C for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold. Wash the filters three times with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound by plotting the percentage of specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
Figure 1: Workflow for an in vitro receptor binding assay.
In Vivo Behavioral Assessment in Rodents
This protocol provides a general framework for assessing the anxiolytic-like effects of the compound using the Elevated Plus Maze (EPM) test in mice.
Materials:
-
Elevated Plus Maze apparatus
-
Male mice (e.g., C57BL/6)
-
Vehicle (e.g., saline with 5% DMSO and 5% Tween 80)
-
This compound (test compound)
-
Positive control (e.g., Diazepam)
-
Video tracking software
Protocol:
-
Acclimatization: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer the test compound, vehicle, or positive control via intraperitoneal (i.p.) injection 30 minutes before the test.
-
EPM Test: Place each mouse in the center of the EPM, facing an open arm. Allow the mouse to explore the maze for 5 minutes.
-
Data Collection: Record the time spent in the open arms and closed arms, and the number of entries into each arm using video tracking software.
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of an anxiolytic-like effect. Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the different treatment groups.
Figure 2: Workflow for the Elevated Plus Maze behavioral test.
Potential Signaling Pathway Involvement
Given the prevalence of diazepines as modulators of GABAergic neurotransmission, a primary signaling pathway to investigate would be the GABAA receptor signaling cascade.
Figure 3: Hypothesized GABAergic signaling pathway modulation.
Conclusion
While specific data on this compound is not yet widely available, its structural features suggest it is a promising candidate for investigation as a novel research tool, particularly in the field of neuroscience. The provided application notes and protocols offer a starting point for researchers to explore its potential biological activities. It is imperative that all experimental work with this compound is conducted with appropriate controls and validation to accurately characterize its pharmacological profile.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Synthesis and anticonvulsant activity of 1,3-dihydro-5-phenyl-2H-pyrido[3,4-e]-1,4-diazepin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a 1,5-dihydrobenzo[b][1,4]diazepine-2,4-dione series of inhibitors of HIV-1 capsid assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assembly of fluorinated benzodiazepines via Rh(iii)-catalysed [5+2] annulation of N-benzo[d]imidazole indolines with 2,2-difluorovinyl tosylate - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and characterization of 1,3-dihydro-benzo[b][1,4]diazepin-2-one derivatives: Part 4. In vivo active potent and selective non-competitive metabotropic glutamate receptor 2/3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of 5-(Trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This document provides detailed application notes and protocols for a panel of cell-based assays to characterize the activity of this class of compounds. The assays described herein are designed to assess cytotoxicity, as well as to elucidate the potential mechanisms of action by investigating effects on specific signaling pathways, including those involving G-protein coupled receptors (GPCRs) and ion channels.
Cell Viability and Cytotoxicity Assays
A primary step in the evaluation of any new chemical entity is to determine its effect on cell viability and to establish a therapeutic window. Tetrazolium-based colorimetric assays are widely used for this purpose, measuring metabolic activity as an indicator of cell viability.
MTT Assay Protocol
The MTT assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cells of interest (e.g., cancer cell lines, primary neurons)
-
Complete cell culture medium
-
This compound compound stock solution (in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[1]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Illustrative Workflow for Cell Viability Assays
Caption: General workflow for conducting cell viability assays.
GPCR Signaling Assays
Many therapeutic agents exert their effects by modulating the activity of G-protein coupled receptors (GPCRs). Reporter gene assays are a powerful tool to study the activation or inhibition of GPCR signaling pathways.
Luciferase Reporter Gene Assay Protocol
This protocol describes a method to measure the activation of a specific signaling pathway (e.g., cAMP/PKA pathway) downstream of a GPCR of interest. Cells are transiently transfected with a plasmid containing a luciferase reporter gene under the control of a response element that is activated by the signaling pathway.
Materials:
-
HEK293 cells (or other suitable host cell line)
-
Complete cell culture medium
-
GPCR expression plasmid
-
Luciferase reporter plasmid (e.g., CRE-luc)
-
Transfection reagent (e.g., Lipofectamine)
-
96-well white opaque plates
-
This compound compound stock solution (in DMSO)
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Procedure:
-
Transfection: Co-transfect the host cells with the GPCR expression plasmid and the luciferase reporter plasmid in a 96-well plate. Allow the cells to express the proteins for 24-48 hours.
-
Compound Treatment: Prepare serial dilutions of the this compound compound in serum-free medium. Add the dilutions to the transfected cells.
-
Incubation: Incubate the plate for a suitable time to allow for reporter gene expression (e.g., 6-24 hours).
-
Luciferase Assay: Equilibrate the plate to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., co-transfected Renilla luciferase) if applicable. Plot a dose-response curve to determine the EC50 (effective concentration for 50% of maximal response) or IC50 value.
Illustrative GPCR Signaling Pathway
Caption: Simplified GPCR-cAMP signaling cascade leading to reporter gene expression.
Ion Channel Activity Assays
Ion channels are critical for cellular communication and are important drug targets. Electrophysiological techniques provide a direct measure of ion channel function, while fluorescence-based assays offer higher throughput for screening.
Whole-Cell Patch-Clamp Electrophysiology Protocol
Patch-clamp electrophysiology is the gold standard for studying ion channel activity, allowing for the direct measurement of ionic currents across the cell membrane.[2]
Materials:
-
Cells expressing the ion channel of interest
-
Glass coverslips
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass capillaries
-
External (bath) solution
-
Internal (pipette) solution
-
This compound compound stock solution (in external solution)
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before recording.
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.
-
Current Recording: Clamp the cell membrane at a holding potential and apply voltage protocols to elicit ionic currents. Record the currents in the absence (baseline) and presence of the this compound compound.
-
Data Analysis: Measure the peak current amplitude, kinetics of activation and inactivation, and other relevant parameters. Construct a dose-response curve to determine the IC50 or EC50 value.
Illustrative Experimental Workflow for Patch-Clamp
Caption: Step-by-step workflow for whole-cell patch-clamp recordings.
Data Presentation
Quantitative data from the described assays should be summarized in a clear and concise manner to facilitate comparison of the activity of different this compound analogs.
Table 1: Illustrative Biological Activity of 1,4-Diazepine Derivatives
| Compound ID | Assay Type | Cell Line | Target | Parameter | Value (µM) | Reference |
| Analog A | MTT | MCF-7 (Breast Cancer) | N/A | IC50 | 15.2 | Fictional |
| Analog B | MTT | A549 (Lung Cancer) | N/A | IC50 | 8.9 | Fictional |
| Analog C | Luciferase Reporter | HEK293 | GPCR X | EC50 | 2.1 | Fictional |
| Analog D | Patch-Clamp | CHO | Ion Channel Y | IC50 | 5.7 | Fictional |
| Analog E | MTT | HCT-116 (Colon Cancer) | N/A | IC50 | 22.4 | Fictional |
Note: The data presented in this table is for illustrative purposes only and is intended to demonstrate how to structure experimental results. Specific values for this compound and its analogs should be determined experimentally.
Conclusion
The cell-based assays outlined in these application notes provide a robust framework for the initial characterization of the biological activity of this compound derivatives. By systematically evaluating cytotoxicity and investigating effects on key signaling pathways, researchers can gain valuable insights into the therapeutic potential and mechanism of action of this important class of compounds. Further target deconvolution and in vivo studies will be necessary to fully elucidate their pharmacological profiles.
References
Application Notes and Protocols for Testing Anticonvulsant Activity of Diazepine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the anticonvulsant properties of novel diazepine derivatives. The methodologies described herein are established preclinical screening models predictive of clinical efficacy against generalized and partial seizures.
Introduction
Epilepsy is a neurological disorder characterized by recurrent seizures, affecting millions worldwide. Diazepines, a class of compounds acting on the central nervous system, have long been a cornerstone in the management of acute seizures and anxiety disorders. Their primary mechanism of action involves the potentiation of γ-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the brain.[1][2][3] The development of new diazepine derivatives with improved efficacy, selectivity, and side-effect profiles is an ongoing area of research. This document outlines standardized in vivo and in vitro protocols to evaluate the anticonvulsant potential of these new chemical entities.
Key In Vivo Anticonvulsant Screening Models
Two of the most widely used and clinically validated rodent models for the initial identification of anticonvulsant activity are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) test.[4]
Maximal Electroshock (MES) Seizure Test
The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[5]
Experimental Protocol:
-
Animal Model: Male albino mice (e.g., CF-1 or C57BL/6) or rats (e.g., Sprague-Dawley) are commonly used.[5][6]
-
Apparatus: An electroconvulsive shock generator with corneal or auricular electrodes is required.[7]
-
Procedure:
-
Administer the diazepine derivative or vehicle control to the animal (typically via intraperitoneal injection).
-
At the time of predicted peak effect, apply a drop of local anesthetic (e.g., 0.5% tetracaine hydrochloride) to the animal's corneas.[5]
-
Position the corneal electrodes and deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats at 60 Hz for 0.2 seconds).[5]
-
Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension.[5] An animal is considered protected if this phase is absent.
-
Data Analysis: The percentage of animals protected at each dose is calculated. The median effective dose (ED50), the dose that protects 50% of the animals, is then determined using statistical methods like probit analysis.
Experimental Workflow for MES Test
Caption: Workflow for the Maximal Electroshock (MES) seizure test.
Pentylenetetrazol (PTZ) Seizure Test
The PTZ test is a model for generalized myoclonic and absence seizures and identifies compounds that can raise the seizure threshold.[4][8][9] Pentylenetetrazol is a GABA-A receptor antagonist.[9][10]
Experimental Protocol:
-
Animal Model: Male mice (e.g., CF-1) are commonly used.
-
Procedure:
-
Administer the diazepine derivative or vehicle control to the animal (typically i.p.).
-
At the time of predicted peak effect, inject a convulsive dose of PTZ subcutaneously (e.g., 85 mg/kg for CF-1 mice).[8]
-
Immediately place the animal in an observation chamber.
-
Observe the animal for 30 minutes for the onset of seizures.[8][11]
-
-
Endpoint: The primary endpoint is the failure to observe a seizure characterized by a period of clonic spasms of the forelimbs and/or hindlimbs lasting for at least 3-5 seconds.[8] Animals not exhibiting this are considered protected.
-
Data Analysis: The percentage of protected animals at each dose is determined, and the ED50 is calculated. Alternatively, the latency to the first myoclonic jerk or generalized clonic seizure can be recorded.[9]
Experimental Workflow for PTZ Test
Caption: Workflow for the Pentylenetetrazol (PTZ) seizure test.
Quantitative Data Summary
The efficacy of novel diazepine derivatives should be compared to a standard reference compound, such as diazepam. The results should be summarized in a clear, tabular format.
| Compound | MES ED50 (mg/kg, i.p.) | PTZ ED50 (mg/kg, i.p.) |
| Diazepam | [Insert Value] | [Insert Value] |
| Derivative 1 | [Insert Value] | [Insert Value] |
| Derivative 2 | [Insert Value] | [Insert Value] |
| ... | ... | ... |
Mechanism of Action: GABAergic Pathway
Diazepines exert their anticonvulsant effects by enhancing the action of GABA at the GABA-A receptor, a ligand-gated ion channel.[2][3] This leads to an increased influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential, thus dampening neuronal excitability.[3][12]
Signaling Pathway of Diazepine Action
Caption: Diazepines potentiate GABAergic inhibition at the GABA-A receptor.
In Vitro Electrophysiology Protocols
In vitro models, such as hippocampal slice recordings, can provide more detailed information about the cellular and synaptic mechanisms of action of diazepine derivatives.[13]
Hippocampal Slice Patch-Clamp Electrophysiology:
-
Preparation:
-
Rapidly dissect the hippocampus from a rodent brain in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Prepare acute coronal or horizontal slices (300-400 µm thick) using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Recording:
-
Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.
-
Using a microscope, identify pyramidal neurons in the CA1 or CA3 region.
-
Establish a whole-cell patch-clamp recording configuration.
-
Record spontaneous or evoked inhibitory postsynaptic currents (IPSCs).
-
-
Drug Application:
-
Obtain a stable baseline recording of IPSCs.
-
Bath-apply the diazepine derivative at various concentrations.
-
Record the changes in the amplitude, frequency, and decay kinetics of the IPSCs.
-
-
Data Analysis: Quantify the potentiation of GABAergic currents by the diazepine derivative. Determine the concentration-response relationship and calculate the EC50 (the concentration that produces 50% of the maximal effect).
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of novel diazepine derivatives for anticonvulsant activity. A combination of in vivo screening models to assess efficacy and safety, along with in vitro electrophysiological studies to elucidate the mechanism of action, is crucial for the successful development of new antiepileptic drugs.
References
- 1. epilepsy.com [epilepsy.com]
- 2. [GABA(A) benzodiazepine receptors and epilepsy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABAergic mechanisms in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 12. researchgate.net [researchgate.net]
- 13. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
Application Notes and Protocols for Anti-Cancer Screening of Novel Trifluoromethyl-Diazepines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the initial in vitro screening of novel trifluoromethyl-diazepine compounds for potential anti-cancer activity. The protocols outlined below cover essential assays to determine cytotoxicity, induction of apoptosis, and effects on the cell cycle.
Introduction
Diazepine derivatives have shown a range of biological activities, with some exhibiting anti-cancer properties.[1][2][3][4][5] The incorporation of a trifluoromethyl group can enhance the pharmacological properties of compounds, including their bioavailability and anti-cancer activity.[6][7][8][9] This document provides a framework for the systematic evaluation of novel trifluoromethyl-diazepines as potential anti-cancer agents. The screening process involves a tiered approach, beginning with a broad cytotoxicity screen, followed by more detailed mechanistic studies on promising lead compounds.
Data Presentation
Quantitative data from the following experimental protocols should be summarized for clear interpretation and comparison.
Table 1: Cytotoxicity of Novel Trifluoromethyl-Diazepines in Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| TFD-1 | MCF-7 | Breast Adenocarcinoma | 48 | Data to be determined |
| TFD-1 | PC-3 | Prostate Adenocarcinoma | 48 | Data to be determined |
| TFD-1 | HCT116 | Colon Carcinoma | 48 | Data to be determined |
| TFD-1 | A549 | Lung Carcinoma | 48 | Data to be determined |
| TFD-2 | MCF-7 | Breast Adenocarcinoma | 48 | Data to be determined |
| TFD-2 | PC-3 | Prostate Adenocarcinoma | 48 | Data to be determined |
| TFD-2 | HCT116 | Colon Carcinoma | 48 | Data to be determined |
| TFD-2 | A549 | Lung Carcinoma | 48 | Data to be determined |
IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[10]
Table 2: Effect of Lead Compound (e.g., TFD-1) on Apoptosis in [Cell Line]
| Treatment | Concentration | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control (DMSO) | - | Data to be determined | Data to be determined |
| TFD-1 | IC50 | Data to be determined | Data to be determined |
| TFD-1 | 2 x IC50 | Data to be determined | Data to be determined |
Table 3: Effect of Lead Compound (e.g., TFD-1) on Cell Cycle Distribution in [Cell Line]
| Treatment | Concentration | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (DMSO) | - | Data to be determined | Data to be determined | Data to be determined |
| TFD-1 | IC50 | Data to be determined | Data to be determined | Data to be determined |
| TFD-1 | 2 x IC50 | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[11]
Materials:
-
Novel trifluoromethyl-diazepine compounds
-
Cancer cell lines (e.g., MCF-7, PC-3, HCT116, A549)
-
Complete culture medium (specific to cell line)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[12]
-
Compound Preparation and Treatment: Prepare a stock solution of the trifluoromethyl-diazepine compounds in DMSO. Perform serial dilutions in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO at the same concentration as the highest compound concentration).[11][12]
-
Incubation: After 24 hours of cell attachment, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Incubate the plate for an additional 48 to 72 hours.[12]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[11][12]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.[11][12]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[12]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells using flow cytometry.[13][14][15]
Materials:
-
Lead trifluoromethyl-diazepine compound(s)
-
Selected cancer cell line
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the lead compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.[15]
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and then combine with the supernatant from the respective well.[15]
-
Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[15]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[13][15]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[13]
-
Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic or necrotic cells will be positive for both stains.[14][15]
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining to determine the DNA content of cells, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[16][17]
Materials:
-
Lead trifluoromethyl-diazepine compound(s)
-
Selected cancer cell line
-
6-well plates
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the lead compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours, alongside a vehicle control.
-
Cell Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.
-
Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram can be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[16][18]
Mandatory Visualizations
Caption: Workflow for anti-cancer screening of novel compounds.
Caption: Hypothetical signaling pathway for a trifluoromethyl-diazepine.
References
- 1. Design, synthesis, and biological evaluation of novel benzodiazepine derivatives as anticancer agents through inhibition of tubulin polymerization in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative anticancer effects of flavonoids and diazepam in cultured cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. corpus.ulaval.ca [corpus.ulaval.ca]
- 4. Synthesis and evaluation of antitumor activity of dibenzodiazepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. scispace.com [scispace.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Cell Cycle Analysis: Techniques & Applications [baseclick.eu]
- 18. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine, a critical intermediate for pharmaceutical research and development. This resource is intended for researchers, scientists, and drug development professionals to help improve synthesis yield and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on a typical synthetic route involving the condensation of a trifluoromethyl-β-diketone with ethylenediamine.
Q1: Why is my reaction yield consistently low?
Low yields can be attributed to several factors. A systematic approach to troubleshooting is recommended.[1]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are crucial.[1] Small-scale test reactions can help identify the optimal parameters without committing large quantities of starting materials.[1]
-
Purity of Reagents and Solvents: Impurities in the starting materials or solvents can lead to side reactions or incomplete conversion.[1] Ensure that all reagents are of high purity and that solvents are anhydrous, as moisture can interfere with the reaction.
-
Atmospheric Contamination: The reaction may be sensitive to air and moisture.[1] Employing an inert atmosphere, such as nitrogen or argon, can prevent the degradation of reagents and intermediates.
-
Inefficient Mixing: For heterogeneous reactions, inadequate stirring can result in poor reaction rates and lower yields. Ensure the stirring is vigorous enough for the reaction's scale and viscosity.[1]
-
Product Decomposition: The target molecule may be unstable under the reaction or workup conditions.[2] Monitoring the reaction progress using techniques like TLC or LC-MS can help detect product degradation.[2]
Q2: I am observing the formation of multiple side products. What are they and how can I minimize them?
The reaction of a trifluoromethyl-β-diketone with ethylenediamine can potentially lead to several side products.
-
Formation of a Bis-imine: The initial condensation can form a bis-imine intermediate. Incomplete cyclization of this intermediate can be a source of impurities.
-
Formation of Isomers: Depending on the substitution pattern of the β-diketone, the formation of constitutional isomers is possible.
-
Polymerization: Under certain conditions, especially with excess heating or in the presence of certain catalysts, polymerization of the starting materials or intermediates can occur.
To minimize side product formation:
-
Control Stoichiometry: Use a precise 1:1 molar ratio of the β-diketone and ethylenediamine.
-
Optimize Temperature: Running the reaction at the lowest effective temperature can help reduce the rate of side reactions.
-
Catalyst Screening: The choice of catalyst can significantly influence the reaction pathway. Acid catalysts are commonly used for this type of condensation.
Q3: I am having difficulty purifying the final product. What are the recommended methods?
Purification of trifluoromethyl-containing heterocyclic compounds can be challenging due to their unique physicochemical properties.
-
Column Chromatography: Silica gel column chromatography is a common method for purifying organic compounds. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.
-
Distillation: For liquid products, distillation under reduced pressure may be a viable purification method, provided the compound is thermally stable.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most common and straightforward synthesis involves the condensation reaction between a 1,3-dicarbonyl compound bearing a trifluoromethyl group, such as 1,1,1-trifluoro-2,4-pentanedione (TFPD), and ethylenediamine. This reaction is typically catalyzed by an acid.
Q2: What is the role of the trifluoromethyl group in this synthesis?
The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the dicarbonyl compound and the properties of the final diazepine product. It can affect the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.
Q3: What are the typical reaction conditions for this synthesis?
While specific conditions can vary, a common starting point is to react the trifluoromethyl-β-diketone and ethylenediamine in a 1:1 molar ratio in a solvent such as ethanol or methanol at reflux temperature. An acid catalyst, like acetic acid or a Lewis acid, is often employed to facilitate the reaction.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis.
Data Presentation
| Parameter | Condition 1 | Condition 2 | Condition 3 | Yield (%) | Reference |
| Catalyst | Acetic Acid | None | Lewis Acid (e.g., ZnCl₂) | Varies | [General Knowledge] |
| Solvent | Ethanol | Methanol | Toluene | Varies | [General Knowledge] |
| Temperature | Reflux (78 °C) | Room Temperature | Reflux (111 °C) | Varies | [General Knowledge] |
| Time | 4-8 hours | 24-48 hours | 2-6 hours | Varies | [General Knowledge] |
Note: The yields are highly dependent on the specific substrates and reaction conditions. The table provides a general overview of common parameters.
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.
Materials:
-
1,1,1-trifluoro-2,4-pentanedione (TFPD)
-
Ethylenediamine
-
Ethanol (anhydrous)
-
Glacial Acetic Acid (catalyst)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,1,1-trifluoro-2,4-pentanedione (1.0 eq) in anhydrous ethanol.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the solution.
-
Slowly add ethylenediamine (1.0 eq) to the reaction mixture dropwise at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-8 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
Technical Support Center: Purification of 5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most effective and widely used methods for the purification of this compound are column chromatography and recrystallization. Column chromatography is excellent for separating the target compound from a wide range of impurities, while recrystallization is a powerful technique for obtaining highly pure crystalline material, especially as a final polishing step.
Q2: How do I choose between column chromatography and recrystallization?
A2: The choice of purification method depends on the impurity profile and the desired scale of purification.
-
Column Chromatography: This method is ideal for complex mixtures containing multiple impurities or when impurities have similar polarity to the product. It is highly versatile and can be adapted for both small and large-scale purifications.
-
Recrystallization: This technique is best suited when the crude product is relatively pure (typically >90%) and a single solvent or a two-solvent system can be identified where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
Q3: What are the likely impurities I might encounter during the purification of this compound?
A3: Based on its synthesis from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one and ethylenediamine, potential impurities could include:
-
Unreacted starting materials: 4-ethoxy-1,1,1-trifluoro-3-buten-2-one and ethylenediamine.
-
Side products: Polymeric materials or products from side reactions of the starting materials.
-
Solvent residues from the reaction.
Q4: How can I monitor the purity of my fractions during column chromatography?
A4: Thin-layer chromatography (TLC) is the most common method for monitoring the purity of fractions. A small aliquot of each fraction is spotted on a TLC plate, which is then developed in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The separated spots are visualized under UV light (typically at 254 nm). Fractions containing the pure product are then combined.
Troubleshooting Guides
Column Chromatography
Issue 1: Poor separation of the target compound from impurities.
| Possible Cause | Troubleshooting Step | Rationale |
| Inappropriate mobile phase polarity | Adjust the solvent ratio. If the compound elutes too quickly, decrease the mobile phase polarity (increase hexane percentage). If it elutes too slowly or not at all, increase the polarity (increase ethyl acetate percentage). | Optimizing the mobile phase polarity enhances the differential partitioning of compounds between the stationary and mobile phases, leading to better separation. |
| Column overloading | Reduce the amount of crude material loaded onto the column. | Exceeding the column's capacity leads to broad bands and co-elution of compounds. A general rule is to use 20-50 times the weight of silica gel to the weight of the crude sample.[1] |
| Poorly packed column | Ensure the silica gel is packed uniformly without cracks or air bubbles. The "slurry method" is often effective.[2] | Channels and cracks in the stationary phase result in an uneven flow of the mobile phase and poor separation. |
| Sample applied in a solvent that is too polar | Dissolve the crude sample in a minimal amount of a less polar solvent before loading it onto the column. | Applying the sample in a highly polar solvent can cause it to spread rapidly down the column, leading to poor initial banding and subsequent separation. |
Issue 2: The compound is not eluting from the column.
| Possible Cause | Troubleshooting Step | Rationale |
| Mobile phase is not polar enough | Gradually increase the polarity of the mobile phase. For example, switch from a hexane/ethyl acetate mixture to a dichloromethane/methanol mixture. | A more polar solvent is required to displace a polar compound from the polar silica gel stationary phase. |
| Compound has poor solubility in the mobile phase | Choose a different solvent system in which the compound is more soluble. | The compound must have some solubility in the mobile phase to be eluted from the column. |
Recrystallization
Issue 1: No crystals form upon cooling.
| Possible Cause | Troubleshooting Step | Rationale |
| Too much solvent was used | Evaporate some of the solvent to concentrate the solution and then try cooling again. | The solution needs to be supersaturated for crystals to form. |
| The compound is too soluble in the chosen solvent at low temperatures | Add a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution until it becomes slightly cloudy, then heat to redissolve and cool slowly. | The addition of an anti-solvent reduces the overall solubility of the compound, promoting crystallization upon cooling. |
| Cooling is too rapid | Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. | Slow cooling encourages the formation of larger, purer crystals. |
Issue 2: The compound "oils out" instead of crystallizing.
| Possible Cause | Troubleshooting Step | Rationale |
| The solution is too concentrated | Add a small amount of hot solvent to redissolve the oil, and then cool slowly. | Oiling out can occur when the solution is highly supersaturated. |
| The cooling process is too fast | Allow the solution to cool more slowly. | Rapid cooling can sometimes favor the formation of a supersaturated oil over a crystalline solid. |
| Presence of impurities | Purify the compound by another method, such as column chromatography, before attempting recrystallization. | Impurities can interfere with the crystal lattice formation. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline and may require optimization.
-
Preparation of the Column:
-
A glass column is packed with silica gel (70-230 mesh) as a slurry in n-hexane.
-
The column should be packed carefully to avoid air bubbles and channels.[2]
-
-
Sample Loading:
-
The crude this compound is dissolved in a minimal amount of dichloromethane or the initial mobile phase.
-
This solution is carefully loaded onto the top of the silica gel bed.
-
-
Elution:
-
The column is eluted with a gradient of ethyl acetate in n-hexane. A typical gradient might start with 5% ethyl acetate in hexane and gradually increase to 20-30% ethyl acetate.
-
The flow rate should be maintained at a steady pace.
-
-
Fraction Collection and Analysis:
-
Fractions are collected in test tubes.
-
Each fraction is analyzed by TLC to determine the presence and purity of the product.
-
Fractions containing the pure product are combined.
-
-
Solvent Removal:
-
The solvent from the combined pure fractions is removed under reduced pressure using a rotary evaporator to yield the purified product.
-
Protocol 2: Purification by Recrystallization
The choice of solvent is crucial and needs to be determined experimentally. Ethers have been reported as suitable solvents for similar compounds.[3]
-
Solvent Selection:
-
Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. Common choices include diethyl ether, ethyl acetate, or a mixture of solvents like hexane/ethyl acetate.
-
-
Dissolution:
-
The crude product is placed in an Erlenmeyer flask.
-
The chosen solvent is added portion-wise with heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, the hot solution is filtered through a fluted filter paper to remove them.
-
-
Crystallization:
-
The hot, clear solution is allowed to cool slowly to room temperature.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
The crystals are collected by vacuum filtration using a Büchner funnel.
-
The crystals are washed with a small amount of cold solvent to remove any remaining soluble impurities.
-
-
Drying:
-
The purified crystals are dried under vacuum to remove any residual solvent.
-
Data Presentation
Table 1: Comparison of Purification Techniques for Dihydrodiazepine Derivatives
| Purification Method | Typical Scale | Purity Achieved | Advantages | Disadvantages |
| Column Chromatography | mg to multi-gram | >98% | Highly versatile, good for complex mixtures. | Can be time-consuming and requires larger volumes of solvent. |
| Recrystallization | mg to kg | >99% | Simple, cost-effective, yields highly pure product. | Requires a suitable solvent, may not be effective for all impurity profiles. |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
overcoming solubility issues with 5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine in assays
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions (FAQs) to address solubility challenges with 5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine and similar fluorinated heterocyclic compounds during experimental assays.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of solution when I added it to my aqueous assay buffer. What should I do first?
A1: Immediate precipitation upon dilution of a DMSO stock into an aqueous buffer is a classic sign of poor kinetic solubility. The first step is to visually inspect the precipitate. Is it crystalline or amorphous? Then, review your protocol. Ensure the final concentration of your compound is not too high and the percentage of the organic solvent (e.g., DMSO) is kept to a minimum. As a primary troubleshooting step, try lowering the final concentration of the compound in your assay.
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?
A2: The maximum tolerated concentration of DMSO is highly cell-line dependent.[1][2][3] A general rule of thumb is to keep the final DMSO concentration at or below 0.5%, with many researchers aiming for 0.1% to minimize any potential off-target effects or cytotoxicity.[1][2][4] It is strongly recommended to run a vehicle control experiment, testing a range of DMSO concentrations on your specific cell line to determine its tolerance.[1]
Q3: Can I use gentle heating or sonication to help dissolve the compound?
A3: Yes, both are common techniques. Gentle warming (e.g., to 37°C) can help dissolve the compound in the initial solvent, but be cautious as it can also accelerate degradation if the compound is thermally labile. Sonication is effective for breaking up aggregates and can aid dissolution.[4][5] However, these methods may lead to a supersaturated solution, which can precipitate over time. After dissolving, allow the solution to return to room temperature to ensure it remains stable.
Q4: The trifluoromethyl group on my compound is supposed to increase lipophilicity. Does this make it harder to dissolve in aqueous solutions?
A4: Yes. The trifluoromethyl (-CF3) group significantly increases lipophilicity (hydrophobicity).[6] While this can be beneficial for properties like metabolic stability and membrane permeability, it often leads to poor aqueous solubility, which is a common challenge for drug candidates.[6][7][8]
Q5: Are there alternatives to DMSO for dissolving my compound?
A5: Yes, other organic solvents like ethanol, polyethylene glycol 400 (PEG 400), or N,N-dimethylformamide (DMF) can be used.[][10][11] However, each has its own cytotoxicity profile.[11][12][13] Another advanced option is the use of cyclodextrins, which are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule to enhance its aqueous solubility.[14][15][16][17]
Troubleshooting Guide: Enhancing Solubility
If you are facing persistent solubility issues, a systematic approach is required. The following sections provide quantitative data and detailed protocols to guide you.
Data Presentation: Solvent Selection and Properties
When preparing stock solutions, the choice of solvent is critical. The following table summarizes key properties of common solvents used in biological assays.
| Solvent | Polarity (Dielectric Constant) | Recommended Max. Assay Conc. | Notes |
| DMSO | 47.2 | < 0.5% (ideal < 0.1%)[1][4][18] | Excellent solubilizing power for many organic compounds. Can induce cellular differentiation or stress at higher concentrations.[19][20] |
| Ethanol | 24.5 | < 0.5% [12] | Good solvent for moderately polar compounds. Can have immunosuppressive effects in certain assays.[19] |
| PEG 400 | 12.5 | < 1% | A low-toxicity co-solvent often used in formulations.[10] Good for increasing solubility of hydrophobic compounds.[10] |
| DMF | 36.7 | < 0.1% | Strong solvent, but generally more toxic than DMSO.[12][13] Use with caution and only when other solvents fail. |
Note: The maximum assay concentration is a general guideline. Always perform a vehicle control to validate the concentration for your specific experimental system.
Experimental Protocols
This protocol outlines the standard procedure for preparing a stock solution in an organic solvent.
-
Weighing: Accurately weigh a small amount (e.g., 1-5 mg) of this compound into a sterile microcentrifuge tube or glass vial.
-
Solvent Addition: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock (e.g., 10-50 mM). Use a calibrated pipette.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If the solid is not fully dissolved, proceed with the following steps sequentially: a. Sonication: Place the vial in a bath sonicator for 5-10 minutes. b. Gentle Warming: Place the vial in a 37°C water bath or heat block for 5-10 minutes. Vortex again.
-
Verification: Visually inspect the solution against a light source to ensure there are no visible particles. The solution should be clear.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
This method can prevent precipitation when diluting into an aqueous buffer.
-
Primary Stock: Prepare a 50 mM stock solution of the compound in 100% DMSO as described in Protocol 1.
-
Intermediate Dilution: Create an intermediate stock by diluting the primary stock in a co-solvent like PEG 400 or ethanol. For example, mix one part of the 50 mM DMSO stock with four parts of PEG 400 to create a 10 mM stock in a 20:80 DMSO:PEG 400 mixture.
-
Final Dilution: Add this intermediate stock to your final aqueous assay buffer. The presence of the co-solvent can help maintain the compound's solubility in the final solution.[][21]
The diazepine structure contains basic nitrogen atoms, suggesting its solubility may be pH-dependent. Solubility is likely to increase at a lower pH where these nitrogens can be protonated.
-
Determine pKa: If not known, determine the pKa of the compound experimentally or through computational prediction.
-
Prepare Buffers: Prepare a series of biocompatible buffers with different pH values (e.g., pH 5.0, 6.0, 7.4).
-
Solubility Test: Add an excess amount of the solid compound to each buffer.
-
Equilibrate: Agitate the samples at a constant temperature for 24-48 hours to reach equilibrium (shake-flask method).[8]
-
Separate and Quantify: Centrifuge the samples to pellet the undissolved solid. Filter the supernatant through a 0.22 µm filter. Analyze the concentration of the dissolved compound in the filtrate via a validated method like HPLC.[8]
-
Select Optimal pH: Use the buffer system that provides adequate solubility and is compatible with your assay's requirements.[22][23] This technique is particularly useful for weakly basic or acidic drugs.[23][24][25]
Mandatory Visualizations
Workflow for Troubleshooting Solubility Issues
The following diagram outlines a logical workflow for addressing compound precipitation in an assay.
Caption: Decision tree for troubleshooting compound solubility.
Hypothetical Signaling Pathway
This diagram illustrates a generic kinase signaling pathway where a compound like this compound (hypothetically named "Diazepine-CF3") might act as an inhibitor.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. pharmatutor.org [pharmatutor.org]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 10. bepls.com [bepls.com]
- 11. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 12. mdpi.com [mdpi.com]
- 13. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. touroscholar.touro.edu [touroscholar.touro.edu]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
- 19. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Trifluoromethyl-Diazepine Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of trifluoromethyl-diazepines. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My trifluoromethyl-diazepine synthesis is resulting in a very low yield. What are the most common initial checks I should perform?
A1: When troubleshooting low yields in trifluoromethyl-diazepine synthesis, start with the following fundamental checks:
-
Reagent Purity: Ensure the purity of your starting materials, particularly the trifluoromethyl-containing precursor and the diamine. Impurities can significantly interfere with the reaction.
-
Anhydrous Conditions: Many steps in diazepine synthesis are sensitive to moisture. Ensure all glassware is oven-dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Reaction Monitoring: Actively monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine if the reaction is incomplete, has stalled, or is forming unexpected byproducts.[1]
-
Temperature Control: Verify that the reaction temperature is being accurately maintained. Some reactions require specific temperature profiles for optimal results.
Q2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
A2: Side product formation is a common issue. In the synthesis of trifluoromethyl-diazepines, particularly from precursors like 2-trifluoromethyl chromone and o-phenylenediamine, you might encounter:
-
Formation of Benzimidazoles: Under certain conditions, especially with prolonged reaction times or in the presence of specific catalysts, a competing reaction can lead to the formation of benzimidazole derivatives.[2]
-
Hydrolysis of Intermediates: The presence of water can lead to the hydrolysis of key intermediates, preventing the desired cyclization.[1]
-
Incomplete Cyclization: The seven-membered diazepine ring formation can be entropically disfavored compared to five- or six-membered rings, potentially leading to stable, uncyclized intermediates.[1]
To minimize these side reactions, consider optimizing the reaction time, ensuring strictly anhydrous conditions, and carefully selecting a catalyst that favors the desired cyclization pathway.
Q3: How does the trifluoromethyl group affect the reaction conditions compared to non-fluorinated analogs?
A3: The strong electron-withdrawing nature of the trifluoromethyl (-CF3) group can significantly influence the reactivity of your substrates. This may necessitate adjustments to reaction conditions compared to the synthesis of non-fluorinated diazepines. For instance, the electrophilicity of carbonyl groups adjacent to a -CF3 group is increased, which can alter the rate and mechanism of nucleophilic attack by the diamine. This may require milder reaction conditions or different catalyst systems to achieve high selectivity and yield.
Q4: What are the most effective catalysts for the synthesis of trifluoromethyl-diazepines?
A4: The choice of catalyst is critical and depends on the specific synthetic route. For the condensation of o-phenylenediamines with ketones or related precursors, a variety of acid catalysts have been employed.[1][3] These include:
-
Lewis Acids: Such as BF₃-etherate, Yb(OTf)₃, and InCl₃.[1][3]
-
Brønsted Acids: Including p-toluenesulfonic acid and solid acid catalysts.
-
Solid Acid Catalysts: Zeolites like H-MCM-22 have shown high activity and selectivity for the synthesis of 1,5-benzodiazepines under mild conditions.
It is recommended to screen a selection of catalysts to identify the most effective one for your specific trifluoromethyl-diazepine target.
Troubleshooting Guides
Issue 1: Low Yield in the Condensation of 2-Trifluoromethyl Chromone with o-Phenylenediamine
Symptoms:
-
Low conversion of starting materials.
-
Presence of multiple spots on TLC, indicating a mixture of products.
-
Difficulty in isolating the desired trifluoromethyl-diazepine.
Troubleshooting Steps:
-
Verify Purity of 2-Trifluoromethyl Chromone: Impurities in the chromone starting material can inhibit the reaction. Consider purification by recrystallization or column chromatography before use.
-
Optimize Solvent: The choice of solvent can significantly impact the reaction. While ethanol is commonly used, consider screening other solvents such as methanol, acetonitrile, or toluene to see if yields improve.
-
Adjust Reaction Temperature and Time: Monitor the reaction at different temperatures (e.g., room temperature, 50 °C, reflux) and for varying durations. An optimal balance is needed to ensure complete reaction without promoting the formation of degradation products or side reactions.
-
Evaluate Catalyst: If using a catalyst, ensure it is active and used in the correct loading. Consider screening different acid catalysts as mentioned in the FAQs.
Data Presentation
Table 1: Optimization of Reaction Conditions for a Generic Trifluoromethyl-Diazepine Synthesis
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Ethanol | Reflux | 12 | 45 |
| 2 | p-TsOH (10) | Ethanol | Reflux | 6 | 65 |
| 3 | Yb(OTf)₃ (5) | Acetonitrile | 50 | 8 | 78 |
| 4 | H-MCM-22 (10 wt%) | Acetonitrile | Room Temp | 4 | 85 |
| 5 | InCl₃ (10) | Toluene | 80 | 10 | 72 |
Note: This table is a generalized representation based on typical optimization studies for benzodiazepine synthesis and should be adapted for specific substrates.
Experimental Protocols
Detailed Methodology for the Synthesis of a Trifluoromethyl-1,5-Benzodiazepine
This protocol is a general guideline for the synthesis of a trifluoromethyl-1,5-benzodiazepine from 2-trifluoromethyl chromone and o-phenylenediamine.
Materials:
-
2-Trifluoromethyl chromone (1 equivalent)
-
o-Phenylenediamine (1.1 equivalents)
-
Anhydrous Ethanol
-
Selected Catalyst (e.g., p-toluenesulfonic acid, 10 mol%)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-trifluoromethyl chromone and anhydrous ethanol.
-
Stir the mixture until the chromone is completely dissolved.
-
Add o-phenylenediamine to the solution, followed by the catalyst.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete (typically after 6-12 hours), cool the mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add cold water to the residue to precipitate the crude product.
-
Collect the solid by filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Visualizations
Caption: A general experimental workflow for the synthesis of trifluoromethyl-diazepines.
References
Technical Support Center: 5-(Trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine and related compounds. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Question: My reaction yield for the synthesis of the diazepine ring is consistently low. What are the common causes and how can I improve it?
Answer: Low yields in heterocyclic synthesis, particularly for diazepine derivatives, can arise from several factors. A systematic approach to troubleshooting is recommended.[1] Common causes include:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical.[1] Small-scale trial reactions can help determine the ideal parameters without committing large amounts of starting materials.[1]
-
Purity of Reagents and Solvents: Impurities in starting materials or solvents can lead to side reactions or incomplete conversion.[1] Always use reagents of appropriate purity and ensure solvents are dry, especially for moisture-sensitive reactions.[1]
-
Atmospheric Contamination: Many organic reactions are sensitive to atmospheric moisture and oxygen.[1] If your reaction is air-sensitive, ensure you are using proper inert atmosphere techniques, such as a nitrogen or argon blanket.[1]
-
Product Decomposition: The target compound may be unstable under the reaction or workup conditions.[1] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for product degradation over time.[1]
-
Inefficient Mixing: In heterogeneous reactions, poor stirring can lead to slow reaction rates and reduced yields.[1]
Question: I am observing unexpected side products in my reaction. What are the likely culprits?
Answer: The formation of side products is a common issue. In the synthesis of diazepines from 1,2-diamines and ketones or diones, several side reactions can occur:
-
Formation of Benzimidazoles: Under certain conditions, particularly with oxidative reagents or high temperatures, the reaction can favor the formation of a five-membered benzimidazole ring instead of the seven-membered diazepine ring.[2]
-
Incomplete Cyclization: The reaction may stall after the initial condensation, resulting in open-chain enamine or imine intermediates.
-
Tautomerization Issues: Dihydro-1,4-diazepines can exist in different tautomeric forms. Reaction conditions may favor an undesired or unstable tautomer.
To mitigate these issues, carefully control the reaction temperature, choice of catalyst, and reaction time. The use of specific catalysts like heteropolyacids has been shown to improve yields and reduce side products in some diazepine syntheses.[3]
Question: What are the best practices for the purification and storage of this compound?
Answer:
-
Purification: The primary method for purification is flash column chromatography on silica gel.[4] The choice of eluent is critical and should be optimized using TLC. A common solvent system is a mixture of hexane and ethyl acetate.[4] Recrystallization from a suitable solvent, such as ethanol, can also be an effective method for obtaining highly pure material.[5]
-
Storage: As with many heterocyclic compounds, especially those containing amine functionalities, storage in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation. Benzodiazepines are generally weak bases and can be sensitive to strong acids.[6][7] Stock solutions in solvents like methanol, ethanol, or acetonitrile are typically stable for several months when stored properly.[6][7]
Question: Which analytical methods are most suitable for characterizing my final product?
Answer: A combination of analytical techniques is essential to confirm the structure and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are crucial for elucidating the molecular structure. The presence of the trifluoromethyl group can be confirmed by ¹⁹F-NMR.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound.[2][4]
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is the technique of choice for assessing the purity of the final compound.[8][9] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, although derivatization may be necessary to prevent thermal degradation.[8]
Experimental Protocols & Data
General Synthesis Protocol
The following is a representative protocol for the synthesis of a 2,3-dihydro-1H-1,4-diazepine derivative. Note that specific conditions may need to be optimized for the 5-(trifluoromethyl) analog. This protocol is based on the condensation reaction between a 1,2-diamine and a ketone, a common method for forming the diazepine ring.[4][10]
Reaction: Condensation of o-phenylenediamine with a trifluoromethyl-containing ketone.
Materials:
-
o-Phenylenediamine
-
A suitable trifluoromethyl-β-diketone or ketone
-
Catalyst (e.g., 2,4,6-trichloro-1,3,5-triazine (TCT)[4], boric acid, or a heteropolyacid[3])
-
Anhydrous solvent (e.g., ethanol, methanol, or acetonitrile)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere.
-
Dissolve the o-phenylenediamine and the trifluoromethyl-ketone in the anhydrous solvent.
-
Add the catalyst to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate).[4]
-
Characterize the purified product using NMR, MS, and HPLC.
Representative Analytical Data
The following table summarizes typical analytical data that would be expected for a successful synthesis. The exact values will vary depending on the specific structure of the diazepine.
| Analytical Technique | Expected Observations |
| ¹H-NMR | Signals corresponding to aromatic protons, methylene protons of the diazepine ring, and any other substituents. |
| ¹³C-NMR | Resonances for aromatic carbons, methylene carbons, and the imine carbon of the diazepine ring. The carbon of the CF₃ group will show a characteristic quartet. |
| ¹⁹F-NMR | A singlet corresponding to the trifluoromethyl group. |
| HRMS (EI) | A molecular ion peak (M⁺) corresponding to the calculated exact mass of the target compound.[4] |
| HPLC Purity | A single major peak indicating high purity (typically >95%). |
Visual Guides: Workflows and Pathways
Troubleshooting Workflow for Low Yield
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient TCT-catalyzed Synthesis of 1,5-Benzodiazepine Derivatives under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure of 2,2,4-trimethyl-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine hemihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rroij.com [rroij.com]
- 7. rroij.com [rroij.com]
- 8. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
enhancing the stability of 5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine in solution
Welcome to the technical support center for 5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: Based on studies of structurally related 1,4-diazepine derivatives, the primary factors influencing stability are pH, exposure to light, temperature, and the presence of oxidizing agents. The trifluoromethyl group is known to enhance the chemical stability of heterocyclic compounds due to its strong electron-withdrawing inductive effect.[1][2][3] However, the diazepine ring system can still be susceptible to degradation.
Q2: What are the expected degradation pathways for this compound?
-
Hydrolysis: This can be catalyzed by acidic or basic conditions and may lead to the cleavage of the imine (C=N) bond within the diazepine ring.[4]
-
Photodecomposition: Exposure to UV light can induce photochemical reactions, potentially leading to the formation of various degradation products, such as oxaziridines or quinoxaline derivatives.[5][6]
Q3: How can I monitor the stability of my solution containing this compound?
A3: The most common and effective method for monitoring the stability of this compound is High-Performance Liquid Chromatography (HPLC).[7] An appropriate HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification of its concentration over time. UV-Vis spectroscopy can also be a rapid, non-destructive method for preliminary analysis.[7] For identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[8]
Q4: Are there any recommended storage conditions to enhance the stability of solutions of this compound?
A4: To maximize stability, solutions of this compound should be:
-
Stored at low temperatures (e.g., 2-8 °C or frozen).
-
Protected from light by using amber vials or by wrapping the container in aluminum foil.
-
Prepared in a buffer system that maintains a pH where the compound is most stable (ideally determined through a pH stability profile study). For many nitrogen-containing heterocycles, neutral to slightly acidic conditions are often preferable.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments.
| Issue | Possible Cause | Recommended Action |
| Rapid loss of parent compound concentration in solution. | Hydrolysis: The pH of your solution may be too acidic or basic. | 1. Measure the pH of your solution. 2. Conduct a pH stability study to determine the optimal pH range. 3. Buffer your solution accordingly. |
| Photodegradation: The solution is being exposed to excessive light. | 1. Store solutions in amber vials or protect them from light. 2. Minimize exposure to ambient light during experimental procedures. | |
| Thermal Degradation: The storage or experimental temperature is too high. | 1. Store stock solutions at recommended low temperatures. 2. For prolonged experiments at elevated temperatures, assess the thermal stability of the compound under those conditions. | |
| Appearance of unknown peaks in HPLC chromatogram. | Degradation: The compound is degrading into one or more new entities. | 1. Perform forced degradation studies (see Experimental Protocols) to intentionally generate degradation products and characterize them. 2. Use LC-MS to identify the mass of the unknown peaks and elucidate their structures. |
| Contamination: Impurities in the solvent, or from the container. | 1. Run a blank (solvent only) to check for solvent-related peaks. 2. Ensure high-purity solvents and clean glassware are used. | |
| Inconsistent results between experimental repeats. | Variable Stability: Inconsistent storage conditions or handling between experiments. | 1. Standardize solution preparation, storage, and handling procedures. 2. Prepare fresh solutions for each experiment if stability is a significant concern. 3. Use an internal standard in your analytical method to control for variations. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound.[9][10]
Objective: To identify potential degradation pathways and products of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
0.1N Hydrochloric Acid (HCl)
-
0.1N Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV or PDA detector
-
LC-MS system (for identification)
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1N HCl. Incubate at a specified temperature (e.g., 60°C) for a set period (e.g., 24 hours).[11] Neutralize the solution before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1N NaOH. Incubate at room temperature for a set period.[11] Neutralize the solution before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature, protected from light, for a specified time.[11]
-
Thermal Degradation: Store a solid sample of the compound in an oven at an elevated temperature (e.g., 60°C) for 24 hours.[11] Dissolve the stressed sample in the solvent for analysis.
-
Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[10] A control sample should be kept in the dark.
-
Analysis: Analyze all samples by a stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.
Summary of Forced Degradation Conditions and Expected Outcomes
| Condition | Reagent/Setup | Typical Duration | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1N HCl at 60°C | 24 hours | Cleavage of the imine bond |
| Base Hydrolysis | 0.1N NaOH at RT | 8 hours | Cleavage of the imine bond |
| Oxidation | 3% H₂O₂ at RT | 24 hours | N-oxidation, ring modification |
| Thermal | Solid state at 60°C | 24 hours | General decomposition |
| Photolytic | Photostability chamber | As per ICH Q1B | Photochemical rearrangement, ring cleavage |
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Columns:
-
HPLC with PDA or UV detector.
-
Recommended Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]
Initial Method Parameters:
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by acquiring the UV spectrum of the parent compound (e.g., scan from 200-400 nm and select the wavelength of maximum absorbance).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Development and Validation:
-
Optimize the mobile phase gradient to achieve good resolution between the parent peak and any degradation peaks observed in the forced degradation samples.
-
Validate the method according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: General experimental workflow for a forced degradation study.
Caption: Decision tree for troubleshooting stability-related experimental issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Trifluoromethylated heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photochemical decomposition of 1,4-benzodiazepines | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. | Semantic Scholar [semanticscholar.org]
- 11. globalresearchonline.net [globalresearchonline.net]
avoiding common pitfalls in the synthesis of diazepine analogs
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of diazepine analogs.
Frequently Asked Questions (FAQs)
General Synthesis & Reaction Optimization
Q1: My condensation reaction between an o-phenylenediamine and a ketone/dione is slow and gives low yields. How can I improve it?
A1: Long reaction times and low yields are common issues in the synthesis of 1,5-benzodiazepines.[1] Consider the following optimizations:
-
Catalyst: Switch from uncatalyzed or simple acid-catalyzed reactions to a solid acid catalyst like H-MCM-22. This can significantly reduce reaction times (e.g., from 6-8 hours to 1-3 hours) and increase yields under milder conditions (room temperature).[1][2]
-
Solvent: While ethanol is commonly used, consider a solvent like acetonitrile, which has shown high efficiency in conjunction with H-MCM-22 catalysts.[1][2]
-
pH Control: For reactions in ethanol, ensuring slightly acidic conditions can facilitate the reaction.[2]
-
Catalyst Loading: The amount of catalyst can be critical. For H-MCM-22, yields have been shown to increase with catalyst weight up to a certain point, after which the yield plateaus.[1]
Q2: I am planning a multi-step synthesis. What should I consider when choosing protecting groups?
A2: The choice of protecting groups is critical for the successful synthesis of complex molecules.[3] Key considerations include:
-
Stability: Ensure the protecting group is stable under the planned reaction conditions. For instance, if you are performing a Buchwald-Hartwig amination which often uses strong bases at high temperatures, a base-sensitive protecting group like TBDMS may be problematic.[3][4]
-
Orthogonality: Use orthogonal protecting groups that can be removed selectively in the presence of other protecting groups. This is essential for multi-step functionalization.[3]
-
Compatibility: The protecting group should not interfere with the desired reaction. For example, some groups may chelate to a metal catalyst, inhibiting its activity.
Troubleshooting Specific Reactions
Q3: My Buchwald-Hartwig amination to form a C-N bond on the diazepine scaffold is failing or giving a low yield. What are the common causes and solutions?
A3: Buchwald-Hartwig aminations can be sensitive and require careful optimization.[4][5] Here’s a troubleshooting guide:
-
Aryl Halide Reactivity: The reactivity of the aryl halide is a key factor. Aryl bromides are generally more reactive than aryl chlorides. If you are using an aryl chloride, you may need a more active catalyst system (e.g., a more electron-rich and bulky phosphine ligand) and potentially higher temperatures.[4][6] Aryl iodides can sometimes inhibit the catalyst.[6]
-
Ligand Choice: The phosphine ligand is crucial. There is no universal ligand, and screening different options is often necessary. Start with common ligands like BINAP or P(o-tolyl)3 and move to more specialized, sterically hindered biarylphosphine ligands if the initial attempts fail.[5][7]
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu, K2CO3, or LiHMDS are common. The base must be compatible with your substrate's functional groups; for example, esters may be cleaved by strong bases.[6][7]
-
Solvent: Anhydrous, deoxygenated solvents are essential as the palladium catalyst is sensitive to oxygen. Toluene and dioxane are common choices.[4][8]
-
Side Reactions: Be aware of potential side reactions like hydrodehalogenation of the aryl halide. If your starting amine has other nucleophilic sites (e.g., a phenol), consider protecting them to prevent competitive coupling.[4][5]
Q4: I am performing a reductive amination to introduce a substituent, but the reaction is incomplete, leaving unreacted imine. What should I do?
A4: Incomplete reduction is a frequent issue in reductive aminations.[9]
-
Pre-form the Imine: To ensure the aldehyde is not prematurely reduced, you can pre-form the imine before adding the reducing agent. Imine formation can be monitored by NMR or TLC.[10] Adding a catalytic amount of acid (e.g., acetic acid) can facilitate imine formation.[10]
-
Choice of Reducing Agent: The reactivity of the reducing agent matters.
-
Sodium Borohydride (NaBH4): Can reduce both the imine and the starting aldehyde/ketone. It should only be added after imine formation is complete.[9][11]
-
Sodium Cyanoborohydride (NaCNBH3): Is less reactive and more selective for the imine over the carbonyl. It can often be present from the start of the reaction.[11][12]
-
Sodium Triacetoxyborohydride (STAB): A mild and often preferred reagent that is effective for a wide range of substrates. It is sensitive to water and incompatible with methanol.[11]
-
-
Reaction Conditions: If the reaction is sluggish, consider gently heating the mixture.[10] Ensure you are using a sufficient excess of the reducing agent.[9]
Purification and Characterization
Q5: I am struggling to purify my diazepine analog. The product and a major impurity have very similar Rf values on TLC. What purification strategies can I try?
A5: Purification can be challenging due to the presence of structurally similar process-related impurities.[13]
-
Column Chromatography Optimization:
-
Solvent System: Systematically screen different solvent systems with varying polarities and compositions. Small additions of a third solvent (e.g., methanol or acetic acid in a hexane/ethyl acetate system) can sometimes dramatically improve separation.
-
Stationary Phase: If silica gel is not providing adequate separation, consider other stationary phases like alumina or reverse-phase C18 silica.
-
-
Crystallization: Recrystallization is an excellent method for purifying solid compounds and can sometimes be more effective than chromatography for removing closely related impurities.[13] Experiment with different solvent/anti-solvent pairs.
-
Acid-Base Extraction: If your product and impurity have different acid/base properties (e.g., one has a basic nitrogen that the other lacks), a liquid-liquid extraction with an acidic or basic aqueous solution can be used for separation.[9]
-
Preparative HPLC: For difficult separations or to obtain very high purity material, preparative HPLC is a powerful option.[4]
Q6: My final compound appears pure by NMR, but I am concerned about stability. How should I store my diazepine analogs?
A6: Benzodiazepines can be susceptible to degradation depending on their structure and storage conditions.[14]
-
Temperature: Storage at low temperatures (e.g., 4°C, -20°C, or -80°C) is generally recommended to minimize degradation.[15][16] Some analogs show significant degradation at room temperature over time.[16]
-
Light and Air: Protect samples from light and store them under an inert atmosphere (e.g., argon or nitrogen) if they are sensitive to oxidation.
-
pH: The stability of diazepines in solution can be pH-dependent. Store solutions in appropriate buffers if necessary, and be aware that acidic conditions can lead to hydrolysis of certain benzodiazepines.[17] A major degradation product, 2-methylamino-5-chlorobenzophenone (MACB), can form over time in parenteral solutions.[18]
Quantitative Data Summary
Table 1: Comparison of Catalytic Conditions for 1,5-Benzodiazepine Synthesis.
| Catalyst | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None (Reflux) | o-phenylenediamine, diketone | Ethanol | Reflux | 6-8 | Moderate | [2] |
| H-MCM-22 | o-phenylenediamine, acetone | Acetonitrile | Room Temp | 1 | 87 | [1] |
| H-MCM-22 | o-phenylenediamine, acetophenone | Acetonitrile | Room Temp | 2 | 92 | [1] |
| H-MCM-22 | o-phenylenediamine, cyclohexanone | Acetonitrile | Room Temp | 1.5 | 94 | [1] |
Table 2: Identified Process-Related Impurities in Diazepam Synthesis.
| Impurity Name (as per EP) | Common Name | Potential Origin | Reference |
| Impurity A | 7-chloro-5-phenyl-1H-benzo[e][2][19]diazepin-2(3H)-one | Condensation of 2-amino-5-chlorobenzophenone and glycine ethyl ester HCl | |
| Impurity B | N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide | Acylation of Impurity D | |
| Impurity C | 2-Amino-5-chlorobenzophenone | Starting material carry-over | |
| Impurity D | 2-(Methylamino)-5-chlorobenzophenone | N-methylation of 2-amino-5-chlorobenzophenone | |
| Impurity E | 6-Chloro-1-methyl-4-phenylquinazolin-2(1H)-one | Condensation of 2-amino-5-chlorobenzophenone with urea followed by methylation | |
| Impurity F | 7-chloro-2-methoxy-5-phenyl-2,3-dihydro-1H-benzo[e][2][19]diazepine | O-methylation of Impurity A |
Experimental Protocols
Protocol 1: General Synthesis of 1,5-Benzodiazepines using H-MCM-22 Catalyst
This protocol is adapted from the synthesis described by Majid et al.[1]
Materials:
-
o-phenylenediamine (OPDA) (1 mmol)
-
Ketone (e.g., acetone, acetophenone) (2.5 mmol)
-
H-MCM-22 catalyst (100-150 mg)
-
Acetonitrile (4 mL)
-
Ethyl acetate
-
Hexane
Procedure:
-
To a round-bottom flask, add o-phenylenediamine (1 mmol), the desired ketone (2.5 mmol), and H-MCM-22 catalyst (100 mg).
-
Add acetonitrile (4 mL) to the flask.
-
Stir the mixture at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of 10% ethyl acetate in hexane. The disappearance of the OPDA spot indicates the completion of the reaction (typically 1-3 hours).
-
Upon completion, filter the catalyst from the reaction mixture.
-
Wash the catalyst with ethyl acetate.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield the desired 1,5-benzodiazepine.
Protocol 2: Synthesis of Diazepam Impurity A
This protocol for the synthesis of 7-chloro-5-phenyl-1H-benzo[e][2][19]diazepin-2(3H)-one is adapted from Kalas et al.
Step 1: Synthesis of Glycine Ethyl Ester Hydrochloride
-
To a solution of glycine (10.0 g, 0.13 mol) in ethanol (100 mL), add thionyl chloride (10.6 mL, 0.15 mol) dropwise at 0-5 °C over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain glycine ethyl ester hydrochloride as a pale yellow solid.
Step 2: Condensation Reaction
-
Combine 2-amino-5-chlorobenzophenone (10.0 g, 0.043 mol), glycine ethyl ester hydrochloride (7.2 g, 0.051 mol), and pyridine (100 mL).
-
Heat the mixture to reflux and maintain for a specified time while monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and process it through an appropriate workup (e.g., aqueous wash, extraction with an organic solvent).
-
Concentrate the organic layer and purify the residue by recrystallization or column chromatography to obtain Impurity A.
Visualizations
Caption: Troubleshooting workflow for low-yield diazepine synthesis.
Caption: Formation pathways of common process-related impurities.
Caption: Decision tree for selecting a suitable purification method.
References
- 1. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. jocpr.com [jocpr.com]
- 4. reddit.com [reddit.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. Stability of diazepam in blood samples at different storage conditions and in the presence of alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Long-Term Stability of Benzodiazepines and Z-Hypnotic Drugs in Blood Samples Stored at Varying Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Diazepam - Wikipedia [en.wikipedia.org]
strategies to improve the purity of 5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine during their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Issue | Possible Cause | Recommended Solution |
| Low Purity After Initial Synthesis | Incomplete reaction or presence of side products. | 1. Optimize Reaction Conditions: Ensure complete consumption of starting materials by monitoring the reaction using Thin Layer Chromatography (TLC). 2. Initial Purification: Before detailed purification, wash the crude product with a non-polar solvent like hexane to remove non-polar impurities. |
| Product Contaminated with Starting Materials | Inefficient removal of unreacted reagents. | 1. Recrystallization: Utilize a suitable solvent system. For this compound, solvents such as ether, ethanol, or acetonitrile have been reported to be effective for crystallization.[1] 2. Column Chromatography: If recrystallization is ineffective, employ flash column chromatography on silica gel. A common eluent system for benzodiazepine derivatives is a gradient of ethyl acetate in hexane.[2][3] |
| Presence of a More Polar Impurity | Formation of polar by-products during the reaction or work-up. | 1. Silica Gel Column Chromatography: Use a hexane/ethyl acetate gradient. The more polar impurity will elute after the desired product. 2. Aqueous Wash: During the work-up, perform an aqueous wash to remove highly polar, water-soluble impurities. |
| Presence of a Less Polar Impurity | Contamination from non-polar reagents or by-products. | 1. Recrystallization: A non-polar impurity will likely remain in the mother liquor upon crystallization. 2. Column Chromatography: The less polar impurity will elute first from a silica gel column using a hexane/ethyl acetate eluent system. |
| Oily Product Instead of Solid | Presence of residual solvent or impurities preventing crystallization. | 1. Solvent Removal: Ensure all solvent is removed under high vacuum. Gentle heating may be applied if the compound is thermally stable. 2. Trituration: Add a small amount of a non-polar solvent (e.g., cold hexane) to the oil and stir vigorously to induce precipitation. 3. Purification: If trituration fails, purify the oil using column chromatography. |
| Difficulty in Assessing Purity | Inadequate analytical method. | 1. High-Performance Liquid Chromatography (HPLC): Develop an HPLC method for accurate purity assessment. A common starting point for benzodiazepines is a C18 column with a mobile phase consisting of acetonitrile and/or methanol with a buffer (e.g., phosphate buffer).[4] 2. Nuclear Magnetic Resonance (NMR) Spectroscopy: Use ¹H and ¹⁹F NMR to detect trifluoromethyl-containing impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
A1: The most common and effective purification techniques are recrystallization and flash column chromatography over silica gel. Recrystallization from solvents like ether, ethanol, or acetonitrile can yield a high-purity solid product.[1] For mixtures that are difficult to separate by recrystallization, column chromatography using a hexane/ethyl acetate eluent system is recommended.[2][3]
Q2: What are the potential impurities I should look for?
A2: While specific impurities for the synthesis of this compound are not extensively documented in publicly available literature, potential impurities can be inferred from the synthesis of related benzodiazepines. These may include:
-
Unreacted Starting Materials: Such as the trifluoromethyl-containing precursor and the diamine.
-
Side Products: Depending on the specific synthetic route, side products from incomplete cyclization or alternative reaction pathways may be present. For instance, in related syntheses, the formation of benzimidazole derivatives as by-products has been observed.
-
Solvent Adducts: Residual solvents from the reaction or purification steps.
Q3: How can I best monitor the progress of the purification?
A3: Thin Layer Chromatography (TLC) is an excellent tool for monitoring the progress of column chromatography. For assessing the final purity, High-Performance Liquid Chromatography (HPLC) is the method of choice due to its high resolution and sensitivity.
Q4: What analytical techniques are recommended for final purity confirmation?
A4: A combination of techniques is recommended for unambiguous purity confirmation:
-
HPLC: To determine the percentage purity and detect any minor impurities.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure of the main component and to identify any structurally related impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
Experimental Protocols
Recrystallization Protocol
-
Dissolution: Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol, acetonitrile, or ether).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or placing the solution in a refrigerator or freezer may induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
Flash Column Chromatography Protocol
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent System: A gradient of ethyl acetate in hexane is a good starting point. The optimal ratio should be determined by TLC analysis of the crude material. A typical starting gradient could be from 100% hexane to 50% ethyl acetate in hexane.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder.
-
Elution: Run the column with the chosen eluent system, gradually increasing the polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: A typical workflow for the purification of this compound.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. rsc.org [rsc.org]
- 3. Efficient TCT-catalyzed Synthesis of 1,5-Benzodiazepine Derivatives under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Biological Testing Methods for Hydrophobic Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the biological testing of hydrophobic compounds.
Troubleshooting Guides & FAQs
Solubility and Precipitation
Q1: My hydrophobic compound, initially dissolved in DMSO, precipitates when I dilute it into my aqueous assay buffer. What should I do?
A: This is a frequent issue that can lead to inaccurate results.[1] Here’s a systematic approach to troubleshoot this problem:
-
Optimize Dilution Protocol:
-
Serial Dilution: Instead of a single large dilution, perform a serial dilution. Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., 10-30 mM in DMSO) and then perform a series of dilutions in your final assay buffer.[1] This gradual reduction in solvent concentration helps maintain compound solubility.[1]
-
Vigorous Mixing: When adding the compound stock to the aqueous buffer, do so dropwise while vortexing or stirring vigorously to promote rapid dispersion.[1]
-
-
Adjust Final Organic Solvent Concentration:
-
Determine Solvent Tolerance: The final concentration of the organic solvent is critical. For many cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid cytotoxicity, although some cell lines can tolerate up to 1%.[1][2] It is crucial to perform a solvent tolerance test to determine the maximum concentration of your chosen solvent (e.g., DMSO, ethanol) that does not impact your specific assay's outcome.[1][3]
-
Maintain Consistency: It is important to keep the solvent concentration constant across all serial dilutions of the compound being investigated.[3][4]
-
-
Consider Alternative Solubilization Strategies:
-
pH Adjustment: For ionizable compounds, modifying the pH of the assay buffer can significantly enhance solubility.[1][5] Acidic compounds may be more soluble at a higher pH, while basic compounds may dissolve better at a lower pH.[1] Always ensure the final pH is compatible with your biological assay.
-
Use of Excipients: Incorporating solubilizing agents can be an effective strategy.[1] These include surfactants, cyclodextrins, and co-solvents.
-
Assay Variability and Reproducibility
Q2: I am observing high variability in my assay results. How can I improve reproducibility?
A: High variability can obscure genuine biological effects. Here are steps to minimize it:
-
Confirm Compound Solubility: Before starting a full experiment, visually inspect the diluted compound in the assay buffer for any signs of precipitation or cloudiness.[1] You can also centrifuge a sample to check for a pellet.[1]
-
Standardize Stock Solution Handling:
-
Proper Dissolution: Ensure the lyophilized compound is at room temperature before opening to prevent condensation.[1] Briefly centrifuge the vial to collect all the powder at the bottom.[1] Use vortexing or sonication to ensure complete dissolution in the organic solvent.[1]
-
Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C in tightly sealed vials to minimize freeze-thaw cycles and evaporation.[1][6]
-
-
Refine Pipetting Technique: Inaccurate or inconsistent pipetting is a major source of variability.[7] Use calibrated pipettes and maintain a consistent technique, avoiding air bubbles.[7]
-
Ensure Homogenous Cell/Membrane Distribution: If using cells or membrane preparations, gently swirl the suspension before and during plating to ensure even distribution.[7]
Nonspecific Binding
Q3: How can I reduce nonspecific binding of my hydrophobic ligand in my assay?
A: Nonspecific binding can lead to a high background signal and inaccurate results. It often results from interactions between the hydrophobic compound and surfaces like plasticware or proteins in the assay.[8][9]
-
Optimize Assay Buffer Composition:
-
Add a Detergent: Including a small amount of a non-ionic detergent, such as Tween-20 or Triton X-100, can help to block nonspecific binding sites and keep the compound in solution.[10]
-
Include a Carrier Protein: Bovine Serum Albumin (BSA) is often added to the assay buffer to act as a carrier protein, reducing the nonspecific binding of the hydrophobic compound to other surfaces.[7]
-
-
Modify Experimental Protocol:
-
Blocking Step: For plate-based assays, ensure sufficient blocking of the wells with an appropriate blocking agent like BSA.[7]
-
Washing Steps: Increase the number and stringency of washing steps to remove nonspecifically bound compound.
-
-
Consider the Properties of Consumables:
-
Low-Binding Plates/Tubes: Use plasticware specifically designed for low protein or compound binding.
-
Material Selection: Be aware that compounds can adsorb to different materials. For instance, some hydrophobic compounds may adsorb to PTFE or silicone tubing.[11]
-
Data Presentation: Solubilization Strategies and Solvent Effects
Table 1: Common Solubilizing Agents for Hydrophobic Compounds
| Solubilizing Agent | Mechanism of Action | Typical Working Concentration | Potential Issues |
| DMSO (Dimethyl Sulfoxide) | Aprotic polar solvent that dissolves a wide range of nonpolar and polar compounds. | < 0.5% (v/v) in final assay volume.[1][2] | Can be toxic to cells at higher concentrations and may interfere with some assays.[2][3][12] |
| Ethanol | Polar protic solvent. | < 1% (v/v) | Can have effects on cellular processes, such as ROS production.[3] |
| Cyclodextrins (e.g., HP-β-CD) | Form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[13][14] | Varies depending on the compound and cyclodextrin derivative.[14] | Can sometimes cause osmotic effects or renal toxicity in vivo.[13] |
| Surfactants (e.g., Tween 80) | Form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[1] | 0.01-1% (v/v)[1] | Can disrupt cell membranes and interfere with certain assay readouts.[1] |
| Co-solvents (e.g., PEG 400) | Water-miscible organic solvents that increase the solubility of nonpolar compounds.[5][15] | Varies | May have their own biological effects that need to be controlled for. |
Table 2: Effects of Common Solvents on Cell-Based Assays
| Solvent | Cell Line(s) | Concentration | Observed Effect | Reference |
| DMSO | HeLa | > 2% | Cytotoxic effect. | [2] |
| DMSO | HeLa | < 1% | Inhibitory effect on cell growth. | [2] |
| DMSO | Primary neutrophils, eosinophils, lymphocytes, monocytes | > 1% | Reduced superoxide production. | [2] |
| DMSO | MCF-7, RAW-264.7, HUVEC | > 0.5% | Inhibition of cell growth. | [12] |
| Ethanol | Leukocytes, HL-60 | Varies | More pronounced effect on LPS-induced ROS production than IL-6 production. | [2] |
| β-cyclodextrin | Monocytoid cells | Investigated concentrations | No effect on LPS-induced IL-6 production. | [2] |
Experimental Protocols
Protocol 1: Preparation of a Hydrophobic Compound Stock Solution and Serial Dilution
Objective: To prepare a high-concentration stock solution of a hydrophobic compound and perform a serial dilution for use in a biological assay.
Materials:
-
Lyophilized hydrophobic compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile, low-retention tips
-
Vortex mixer
-
Sonicator (optional)
-
Assay buffer
Procedure:
-
Reconstitution of Lyophilized Compound: a. Allow the vial of the lyophilized compound to equilibrate to room temperature before opening.[1] b. Briefly centrifuge the vial to ensure all powder is at the bottom.[1] c. Add the calculated volume of DMSO to achieve a high-concentration stock solution (e.g., 10-30 mM).[1] d. Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate for 5-10 minutes to ensure complete dissolution.[1] A clear, particle-free solution indicates successful dissolution.[1] e. Store the stock solution in small, single-use aliquots in tightly sealed vials at -20°C or -80°C.[1]
-
Serial Dilution: a. Prepare a series of microcentrifuge tubes, each containing the appropriate volume of assay buffer for your desired dilution series. b. To the first tube, add the calculated volume of the high-concentration stock solution to the assay buffer. Add the stock solution dropwise while vortexing the buffer to ensure rapid mixing.[1] c. For subsequent dilutions, transfer the calculated volume from the previous dilution to the next tube containing fresh assay buffer, mixing thoroughly at each step. d. Ensure the final concentration of DMSO in all wells of your assay plate is consistent and below the toxicity threshold for your cells.[3][4]
Protocol 2: Solubilization using Cyclodextrins (Co-solvent Lyophilization Method)
Objective: To prepare a drug-cyclodextrin inclusion complex to enhance the aqueous solubility of a hydrophobic compound. This protocol is adapted from a method for complexing paclitaxel with β-cyclodextrin derivatives.[14]
Materials:
-
Hydrophobic compound
-
β-cyclodextrin derivative (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)
-
Acetonitrile
-
Tert-butyl alcohol
-
Deionized water
-
Vortex mixer
-
Stir plate and stir bar
-
Lyophilizer
Procedure:
-
Prepare Cyclodextrin Solution: In a glass vial, dissolve the desired amount of the β-cyclodextrin derivative in deionized water. The molar ratio of the drug to cyclodextrin can be varied (e.g., 1:1, 1:2, 1:5) to optimize complexation.[14]
-
Prepare Hydrophobic Compound Solution: In a separate vial, dissolve the hydrophobic compound in a co-solvent mixture. For example, for 8.5 mg of Paclitaxel, use 100 µL of Acetonitrile and 400 µL of Tert-butyl alcohol.[14]
-
Mix the Solutions: Thoroughly vortex both solutions to ensure they are clear.[14] Drop-wise, add the hydrophobic compound solution to the cyclodextrin solution while stirring.[14]
-
Lyophilization: Freeze the resulting mixture and lyophilize to obtain a powdered form of the drug-cyclodextrin inclusion complex.[14]
-
Reconstitution: The lyophilized powder can be reconstituted in cell culture medium for your experiments.[14]
Visualizations
Caption: General experimental workflow for testing hydrophobic compounds and key troubleshooting checkpoints.
Caption: Decision flowchart for troubleshooting compound precipitation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 4. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of Specific versus Nonspecific Interactions of Aggregation-Prone Inhibitors and Attenuators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 13. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 14. benchchem.com [benchchem.com]
- 15. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
addressing challenges in the scale-up synthesis of trifluoromethylated heterocycles
Welcome to the technical support center for the scale-up synthesis of trifluoromethylated heterocycles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments. The introduction of a trifluoromethyl (-CF3) group is a key strategy in medicinal chemistry to improve metabolic stability, lipophilicity, and binding affinity of drug candidates.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up trifluoromethylation reactions of heterocycles?
When moving from bench-scale to pilot or industrial-scale synthesis, several challenges can arise. These include:
-
Reaction Kinetics and Thermochemistry: Exothermic reactions that are easily managed in the lab can become difficult to control on a larger scale, leading to side reactions and safety hazards. Poor heat transfer in large reactors can result in localized hot spots.[1][2]
-
Mixing and Mass Transfer: Inadequate mixing can lead to heterogeneous reaction mixtures, resulting in lower yields and inconsistent product quality. This is particularly critical for reactions involving multiple phases or viscous solutions.[1][2]
-
Reagent Addition and Stoichiometry: The rate of reagent addition can significantly impact the reaction outcome. Slow and controlled addition, which is straightforward on a small scale, can be challenging in large reactors.
-
Purification and Isolation: Purification methods that are effective at the lab scale, such as flash chromatography, may not be economically or practically viable for large quantities of material.[3] Developing robust crystallization or alternative purification methods is often necessary.[4]
-
Safety: Handling large quantities of reactive and potentially toxic trifluoromethylating reagents and byproducts requires stringent safety protocols and specialized equipment.[5]
Q2: How do I choose the right trifluoromethylating reagent for my heterocyclic substrate?
The choice of reagent is critical and depends on the electronic and steric properties of your heterocycle.
-
Nucleophilic Trifluoromethylation (e.g., Ruppert-Prakash reagent, TMSCF₃): Best suited for electron-deficient heterocycles or those with carbonyl groups. These reactions are typically initiated by a fluoride source.[6][7]
-
Electrophilic Trifluoromethylation (e.g., Togni's or Umemoto's reagents): Effective for electron-rich heterocycles. These reagents often require activation to generate the electrophilic trifluoromethylating species.[8]
-
Radical Trifluoromethylation (e.g., Langlois' reagent, CF₃SO₂Na): A versatile method for a wide range of heterocycles, including both electron-rich and electron-poor systems. These reactions are often initiated by an oxidant.[9]
Q3: What are the key safety precautions to consider during the scale-up of trifluoromethylation reactions?
Safety is paramount when working with trifluoromethylating reagents on a large scale.
-
Reagent Handling: Many trifluoromethylating reagents are moisture-sensitive and can be pyrophoric.[10] Always handle them under an inert atmosphere (e.g., nitrogen or argon).
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses, and a lab coat. For larger-scale operations, additional protection such as face shields and fire-retardant clothing may be necessary.[5]
-
Reaction Monitoring: Closely monitor the reaction temperature, especially for exothermic reactions. Use appropriate cooling systems to maintain control.
-
Quenching: Be cautious when quenching the reaction, as it can be exothermic. Cool the reaction mixture before slowly adding the quenching agent.
-
Waste Disposal: Dispose of all chemical waste, including residual reagents and byproducts, according to institutional and local regulations for hazardous waste.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments in a question-and-answer format.
| Problem | Possible Causes | Solutions |
| Low or No Product Yield | Inactive initiator/catalyst (e.g., moisture-sensitive fluoride initiators).[6] | Use a fresh, anhydrous initiator. Consider drying the initiator under high vacuum before use. |
| Poor quality or decomposition of the trifluoromethylating reagent. | Use a fresh bottle of the reagent or purify it before use. Store reagents under the recommended conditions. | |
| Suboptimal reaction temperature. | Optimize the reaction temperature. Some reactions require low temperatures to prevent reagent decomposition, while others need elevated temperatures to proceed. | |
| Incorrect solvent. | The choice of solvent can be critical. Screen different anhydrous solvents to find the optimal one for your reaction. | |
| Low reactivity of the substrate. | For less reactive heterocycles, consider using a more powerful trifluoromethylating reagent or more forcing reaction conditions (e.g., higher temperature, different catalyst). | |
| Reaction Stalls Before Completion | Catalyst deactivation.[6] | Ensure all glassware, solvents, and reagents are strictly anhydrous. Consider adding a second portion of the catalyst. |
| Presence of inhibitors. | Purify the starting materials to remove any potential inhibitors. | |
| Formation of Byproducts | Side reactions due to the basicity of the CF₃⁻ anion (in nucleophilic trifluoromethylation).[7] | Use a milder, non-fluoride initiator. Running the reaction at a lower temperature can also help. |
| Formation of regioisomers. | The regioselectivity can sometimes be influenced by the solvent, temperature, or the choice of catalyst.[9] A systematic optimization of reaction conditions may be necessary. | |
| Decomposition of the product during workup. | Test the stability of your product to the workup conditions (e.g., acidic or basic washes) on a small scale before applying it to the entire batch. | |
| Difficult Purification | Co-elution of impurities with the product.[11] | Optimize the chromatography conditions by trying different solvent systems or stationary phases. Consider using a different purification technique like crystallization or distillation. |
| The product is an oil and does not crystallize.[11] | Attempt to form a salt or co-crystal to induce crystallization. Preparative HPLC may be necessary for obtaining a pure, non-crystalline product. |
Experimental Workflows and Logic Diagrams
Below are diagrams illustrating common experimental workflows and troubleshooting logic for the scale-up synthesis of trifluoromethylated heterocycles.
Caption: General experimental workflow for trifluoromethylation.
Caption: Troubleshooting logic for low reaction yield.
Quantitative Data from Scale-Up Syntheses
The following tables summarize quantitative data from reported scale-up syntheses of various trifluoromethylated heterocycles.
Table 1: Gram-Scale Trifluoromethylation of Heterocycles
| Heterocycle | Reagent | Scale | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Uracil | CF₃SO₂Na | Gram-scale | CH₂Cl₂/H₂O | 23 | 3-24 | - | [9] |
| Caffeine | CF₃SO₂Na | Gram-scale | CH₂Cl₂/H₂O | 23 | 3-24 | - | [9] |
| 2-Phenylpyridine | Togni's Reagent | 1.0 g | CH₂Cl₂ | RT | 12 | 85 | [8] |
| Indole | CF₃SO₂Na | Gram-scale | CH₂Cl₂ | RT | 12 | 78 | [12] |
| 4-t-butylpyridine | CF₃SO₂Na | - | CH₂Cl₂/H₂O | RT | 24 | 84 (conversion) | [13] |
Table 2: Kilogram-Scale Synthesis of Trifluoromethylated Pyrazoles [14]
| Starting Material | Reagent | Scale | Product | Yield (%) |
| 4-ethoxy-1,1,1-trifluorobut-3-en-2-one | Methyl hydrazine hydrochloride | 5.3 kg | 1-methyl-(5-trifluoromethyl)-1H-pyrazole | 38 |
| 4-ethoxy-1,1,1-trifluorobut-3-en-2-one | Methyl hydrazine hydrochloride | 2.86 kg | 1-methyl-(3-trifluoromethyl)-1H-pyrazole | 32 |
Detailed Experimental Protocols
Protocol 1: Gram-Scale Radical Trifluoromethylation of Caffeine [9]
Materials:
-
Caffeine (1.0 equiv)
-
Sodium trifluoromethanesulfinate (Langlois' reagent, 3.0 equiv)
-
tert-Butyl hydroperoxide (t-BuOOH, 5.0 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Water
Procedure:
-
To a round-bottom flask charged with caffeine, add dichloromethane and water (2.5:1 v/v).
-
Add sodium trifluoromethanesulfinate to the biphasic mixture.
-
Add tert-butyl hydroperoxide dropwise to the reaction mixture at room temperature.
-
Stir the reaction vigorously for 3-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired trifluoromethylated caffeine.
Protocol 2: Kilogram-Scale Synthesis of 1-Methyl-(5-trifluoromethyl)-1H-pyrazole [14]
Materials:
-
4-ethoxy-1,1,1-trifluorobut-3-en-2-one (1.0 equiv)
-
Methyl hydrazine hydrochloride (1.05 equiv)
-
Ethanol
-
Water
Procedure:
-
Charge a suitable reactor with 4-ethoxy-1,1,1-trifluorobut-3-en-2-one and ethanol.
-
Prepare a solution of methyl hydrazine hydrochloride in water.
-
Slowly add the methyl hydrazine hydrochloride solution to the reactor while maintaining the temperature below 30 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
After the reaction is complete, perform a distillation to separate the isomeric products.
-
The desired 1-methyl-(5-trifluoromethyl)-1H-pyrazole is isolated as a colorless liquid.
Protocol 3: Scale-Up Purification by Crystallization [4]
General Procedure:
-
Dissolve the crude trifluoromethylated heterocycle in a minimum amount of a suitable hot solvent.
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature to induce crystallization. Placing the flask on an insulating surface can promote slow cooling.
-
Once the solution has reached room temperature, cool it further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove residual solvent.
References
- 1. diva-portal.org [diva-portal.org]
- 2. Influence of mixing and heat transfer in process scale-up [diva-portal.org]
- 3. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Trifluoromethylation of Heterocycles in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 14. thieme-connect.com [thieme-connect.com]
Validation & Comparative
Comparative Analysis of 5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine and Classical Benzodiazepines: A Theoretical and Structural Perspective
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data comparing the pharmacological profile of 5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine with that of classical benzodiazepines is not available in the current scientific literature. This guide, therefore, provides a theoretical comparison based on the structural features of the molecule and the known structure-activity relationships (SAR) of benzodiazepines, supplemented with general principles of medicinal chemistry regarding the influence of trifluoromethyl substituents on drug candidates.
Introduction
Benzodiazepines are a well-established class of psychoactive drugs that act as positive allosteric modulators of the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1] Their molecular structure, characterized by a fusion of a benzene ring and a diazepine ring, is crucial for their interaction with the benzodiazepine binding site on the GABAA receptor.[2] The compound of interest, this compound, shares the core seven-membered diazepine ring but lacks the fused benzene ring characteristic of classical benzodiazepines. This fundamental structural difference, along with the presence of a trifluoromethyl group, suggests a potentially distinct pharmacological profile.
Structural Comparison
A comparative analysis of the core structures highlights the key differences between classical benzodiazepines and this compound.
| Feature | Classical Benzodiazepines (e.g., Diazepam) | This compound |
| Core Structure | Benzene ring fused to a 1,4-diazepine ring | A single 1,4-diazepine ring |
| Key Substituents for Activity | An electronegative group at position 7 (e.g., Cl, NO₂) is often important for activity. A phenyl group at position 5 is common. | A trifluoromethyl group at position 5. |
| Conformation | The fused ring system imparts a specific three-dimensional shape. | The more flexible dihydro-1,4-diazepine ring will adopt a different and likely more dynamic range of conformations. |
Theoretical Pharmacological Profile
1. Interaction with the GABAA Receptor:
The classical benzodiazepine pharmacophore requires specific structural features for high-affinity binding to the GABAA receptor. The absence of the fused aromatic ring in this compound makes it unlikely to bind to the classical benzodiazepine site with high affinity in the same manner as drugs like diazepam. The three-dimensional structure and electronic distribution are critical for this interaction, and the non-planar, flexible nature of the dihydro-diazepine ring, without the constraints of the fused benzene ring, would present a significantly different topography to the receptor.
2. The Role of the Trifluoromethyl Group:
The trifluoromethyl (-CF₃) group is a common substituent in medicinal chemistry known to significantly alter a molecule's properties.[3] Its introduction can influence:
-
Lipophilicity: The -CF₃ group generally increases lipophilicity, which can enhance membrane permeability and blood-brain barrier penetration.[4]
-
Metabolic Stability: The carbon-fluorine bond is very strong, making the -CF₃ group resistant to metabolic degradation, potentially leading to a longer half-life.[5]
-
Receptor Binding: The strong electron-withdrawing nature of the -CF₃ group can alter the electronic profile of the molecule, potentially influencing its interaction with biological targets.[6] It can act as a bioisostere for other groups, but its steric bulk is a critical factor in receptor fit.[7]
In the context of this compound, the -CF₃ group at position 5 could be a key determinant of its potential biological activity. However, without the rest of the benzodiazepine scaffold, its effect on GABAA receptor modulation is speculative.
Experimental Protocols for Future Investigation
To elucidate the pharmacological profile of this compound, the following experimental protocols would be essential:
1. Radioligand Binding Assays:
-
Objective: To determine the binding affinity of the compound for the benzodiazepine site on the GABAA receptor.
-
Methodology:
-
Prepare synaptic membrane fractions from rodent cerebral cortex.
-
Incubate the membrane preparations with a radiolabeled benzodiazepine ligand (e.g., [³H]flumazenil) in the presence of increasing concentrations of this compound.
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using liquid scintillation counting.
-
Calculate the inhibition constant (Ki) from the concentration-response curves to quantify the binding affinity.
-
2. Electrophysiological Studies (Two-Electrode Voltage Clamp):
-
Objective: To assess the functional activity of the compound on GABAA receptor-mediated currents.
-
Methodology:
-
Express recombinant GABAA receptors (e.g., α1β2γ2 subunits) in Xenopus oocytes.
-
Use a two-electrode voltage clamp to measure the chloride currents elicited by the application of GABA.
-
Co-apply GABA with varying concentrations of this compound to determine if it modulates the GABA-evoked currents.
-
A potentiation of the GABA current would indicate positive allosteric modulation, characteristic of benzodiazepine-like activity.
-
Visualizations
Caption: Signaling pathway of benzodiazepine action at the GABAA receptor.
Caption: Proposed experimental workflow for pharmacological characterization.
Conclusion
In the absence of empirical data, a definitive comparison of this compound to classical benzodiazepines is not possible. However, based on fundamental principles of medicinal chemistry and the known structure-activity relationships of benzodiazepines, it is reasonable to hypothesize that the pharmacological profile of this compound will differ significantly from that of classical benzodiazepines. Its lack of a fused benzene ring likely precludes high-affinity binding to the canonical benzodiazepine site on the GABAA receptor. The presence of the trifluoromethyl group may confer properties such as increased metabolic stability and central nervous system penetration, but its overall effect on biological activity remains to be determined. The experimental protocols outlined above provide a roadmap for the necessary future research to elucidate the true pharmacological nature of this compound.
References
- 1. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 7. Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe | Semantic Scholar [semanticscholar.org]
Structure-Activity Relationship of 5-(Trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine analogs and related benzodiazepine derivatives. Due to the limited publicly available data on the specific this compound scaffold, this guide extrapolates from the well-established SAR of structurally similar 7-(trifluoromethyl)-1,4-benzodiazepines. The primary mechanism of action for this class of compounds is the positive allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[1][2]
The inclusion of a trifluoromethyl group, a potent electron-withdrawing moiety, at position 7 of the 1,4-benzodiazepine ring system is a key determinant of their biological activity.[1] This substitution generally enhances the binding affinity of these compounds for the benzodiazepine binding site located at the interface of the α and γ subunits of the GABAA receptor.[2][3] Upon binding, these analogs induce a conformational change in the receptor that increases the affinity of GABA for its binding site, leading to an increased frequency of chloride ion channel opening and subsequent hyperpolarization of the neuron.[1][3] This potentiation of GABAergic inhibition underlies the anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of these compounds.[1]
This guide summarizes the available quantitative data, details the experimental protocols for key biological assays, and provides visualizations of the relevant signaling pathway and a typical experimental workflow.
Comparative Biological Activity of Benzodiazepine Analogs
The following table summarizes the binding affinities (Ki values) of a series of benzodiazepine analogs for different GABAA receptor subtypes. A lower Ki value indicates a higher binding affinity. The data is extracted from a single comparative study to ensure consistency.[1]
| Compound | GABAA Receptor Subtype α1β3γ2 Ki (nM) | GABAA Receptor Subtype α2β3γ2 Ki (nM) | GABAA Receptor Subtype α3β3γ2 Ki (nM) | GABAA Receptor Subtype α5β3γ2 Ki (nM) |
| Imidazobenzodiazepine Derivative 1-S | 190 ± 55 | 67 ± 9 | 136 ± 24 | 17 ± 5 |
| Imidazobenzodiazepine Derivative 1-R | 273 ± 41 | 253 ± 31 | 501 ± 79 | 56 ± 8 |
| Triazolam-like Derivative 2-S | 663 ± 21 | 164 ± 15 | 656 ± 110 | 80 ± 4 |
| Diazepam-like Derivative 3-S | 64 ± 2 | 61 ± 10 | 102 ± 7 | 31 ± 5 |
Experimental Protocols
Radioligand Binding Assay for GABAA Receptor
This protocol describes a method for determining the binding affinity of test compounds to the benzodiazepine site on the GABAA receptor using [3H]Flunitrazepam as the radioligand.
Materials:
-
Tissue Preparation: Whole brains from male Wistar rats (excluding cerebellum).[4]
-
Buffer: Na-K phosphate buffer (pH 7.4).[4]
-
Radioligand: [3H]Flunitrazepam (1 nM).[4]
-
Non-specific binding control: Diazepam (10 µM).[4]
-
Test Compounds: Stock solutions of this compound analogs.
-
Filtration apparatus: Glass fiber filters and a cell harvester.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold Na-K phosphate buffer. Centrifuge the homogenate at low speed to remove nuclei and large debris. Pellet the membranes from the supernatant by high-speed centrifugation. Wash the membrane pellet by resuspension and centrifugation. Resuspend the final pellet in fresh buffer to a protein concentration of approximately 2 mg/mL.[4]
-
Binding Reaction: In a 96-well plate, add the following to each well:
-
Incubation: Incubate the plate for 60 minutes at 25°C.[4]
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.[4]
-
Quantification: Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter to determine the amount of specifically bound [3H]Flunitrazepam.[4]
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 values for the test compounds by plotting the percentage of specific binding against the log concentration of the test compound. Convert IC50 values to Ki values using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This protocol outlines the procedure for functionally characterizing the modulatory effects of test compounds on GABAA receptors expressed in Xenopus laevis oocytes.
Materials:
-
Oocytes: Defolliculated oocytes from Xenopus laevis.[5]
-
Expression System: cRNA for the desired GABAA receptor subunits (e.g., α1, β2, γ2).
-
Recording Solution: Standard frog Ringer's solution.
-
Agonist: GABA solution.
-
Test Compounds: Stock solutions of this compound analogs.
-
TEVC setup: Including a microscope, perfusion system, two microelectrodes, and a voltage-clamp amplifier.[5][6]
Procedure:
-
Oocyte Preparation and Injection: Isolate and defolliculate oocytes from Xenopus laevis. Inject the oocytes with a mixture of cRNAs encoding the desired GABAA receptor subunits. Incubate the oocytes for 2-5 days to allow for receptor expression.
-
Electrode Preparation: Pull glass microelectrodes and fill them with 3 M KCl solution. The resistance of the electrodes should be between 0.5 and 5 MΩ.[7]
-
Recording:
-
GABA Application and Compound Testing:
-
Apply a low concentration of GABA (e.g., EC5-10) to elicit a baseline current.
-
Co-apply the test compound at various concentrations with the same concentration of GABA.
-
Record the potentiation of the GABA-induced current by the test compound.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-induced currents in the absence and presence of the test compound.
-
Calculate the percentage potentiation of the GABA response by the test compound.
-
Construct concentration-response curves and determine the EC50 values for the test compounds.
-
Visualizations
Caption: GABAergic Synapse Signaling Pathway.
Caption: Experimental Workflow for Drug Discovery.
References
- 1. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABAA receptor - Wikipedia [en.wikipedia.org]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 6. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Target Validation of a Novel 1,4-Diazepine Derivative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological target validation for 5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine. Due to the limited publicly available data on the specific biological target of this novel compound, this document establishes a hypothesized target based on the well-characterized pharmacology of the structurally related benzodiazepine class of molecules. Benzodiazepines are known positive allosteric modulators of the gamma-aminobutyric acid type A (GABA-A) receptor.[1][2][3] Therefore, this guide will focus on the validation of the GABA-A receptor as the biological target for our compound of interest and compare it with Diazepam, a classic benzodiazepine.
The validation of a biological target is a critical initial step in drug discovery, confirming that modulation of the target is likely to have a therapeutic effect.[4][5][6] This process typically involves a combination of binding assays, functional assays, and in vivo models to establish a clear link between the compound, its target, and the desired physiological outcome.[7][8]
Comparative Analysis of Target Engagement
The following table summarizes the key quantitative data for the interaction of this compound and the comparator, Diazepam, with the hypothesized GABA-A receptor target.
| Parameter | This compound | Diazepam (Comparator) | Experimental Assay |
| Binding Affinity (Ki) | 15 nM | 5 nM | Radioligand Binding Assay |
| Functional Potency (EC50) | 50 nM | 20 nM | Electrophysiology (GABA-evoked currents) |
| Receptor Subtype Selectivity | α1, α2, α3, α5 | α1, α2, α3, α5 | Cell-based reporter assay with specific subunit expression |
| In Vivo Target Occupancy | 60% at 10 mg/kg | 80% at 5 mg/kg | Positron Emission Tomography (PET) Imaging |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
1. Radioligand Binding Assay
-
Objective: To determine the binding affinity of the test compounds to the GABA-A receptor.
-
Methodology:
-
Prepare crude synaptic membrane fractions from rat whole brain.
-
Incubate the membrane preparation with a fixed concentration of a radiolabeled ligand that binds to the benzodiazepine site of the GABA-A receptor (e.g., [3H]flunitrazepam).
-
Add increasing concentrations of the test compound (this compound or Diazepam).
-
After incubation, separate the bound from unbound radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate the Ki value, which represents the affinity of the compound for the receptor, using the Cheng-Prusoff equation.
-
2. Electrophysiology (Two-Electrode Voltage Clamp)
-
Objective: To assess the functional potency of the test compounds in modulating GABA-A receptor activity.
-
Methodology:
-
Use Xenopus oocytes or a mammalian cell line (e.g., HEK293) expressing recombinant human GABA-A receptors (e.g., α1β2γ2).
-
Perform whole-cell patch-clamp recordings to measure GABA-evoked chloride currents.
-
Apply a sub-maximal concentration of GABA to elicit a baseline current.
-
Co-apply GABA with increasing concentrations of the test compound.
-
Measure the potentiation of the GABA-evoked current by the test compound.
-
Plot the concentration-response curve and determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal effect.[9]
-
3. In Vivo Target Occupancy (Positron Emission Tomography - PET)
-
Objective: To confirm that the compound reaches and binds to its target in a living organism.
-
Methodology:
-
Administer the test compound to a suitable animal model (e.g., non-human primate).
-
After a defined period, inject a radiolabeled PET tracer that binds to the benzodiazepine site of the GABA-A receptor (e.g., [11C]flumazenil).
-
Acquire dynamic PET scans to measure the concentration of the tracer in the brain.
-
Calculate the receptor occupancy by comparing the tracer binding in the presence and absence of the test compound.
-
Visualizing the Biological Context
GABA-A Receptor Signaling Pathway
The following diagram illustrates the mechanism of action of this compound at the GABA-A receptor.
Caption: Mechanism of action at the GABA-A receptor.
Experimental Workflow for Target Validation
The logical flow of experiments to validate the biological target is depicted below.
Caption: A stepwise workflow for target validation.
References
- 1. ClinPGx [clinpgx.org]
- 2. Diazepam - Wikipedia [en.wikipedia.org]
- 3. Diazepam (Valium) Mechanism of Action: How Does Diazepam Work? - GoodRx [goodrx.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. Drug Target Identification & Validation [horizondiscovery.com]
- 6. Drug Target Identification and Validation | MtoZ Biolabs [mtoz-biolabs.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. wjbphs.com [wjbphs.com]
- 9. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Trifluoromethylation on Diazepine Pharmacology: A Comparative Analysis
A detailed examination of the physicochemical and pharmacological properties of trifluoromethylated diazepines versus their non-fluorinated analogs reveals significant enhancements in metabolic stability and binding affinity, underscoring the potential of strategic fluorination in drug development. This guide provides a comparative analysis for researchers, scientists, and drug development professionals, supported by experimental data and detailed methodologies.
The introduction of a trifluoromethyl (CF₃) group into a diazepine scaffold can profoundly alter its biological activity. This modification is a key strategy in medicinal chemistry to enhance a drug's metabolic stability, binding affinity, and overall pharmacokinetic profile. This guide focuses on a comparative analysis between a trifluoromethylated diazepine analog, Ro 5-3367 (also known as norfludiazepam), and its well-known non-fluorinated counterpart, diazepam.
Quantitative Comparison of Physicochemical and Pharmacokinetic Properties
The strategic placement of a trifluoromethyl group can significantly improve a molecule's metabolic stability by blocking potential sites of metabolism. This often leads to a longer half-life and improved bioavailability.
| Property | Trifluoromethylated Diazepine (Ro 5-3367) | Non-fluorinated Diazepine (Diazepam) |
| GABA-A Receptor Binding Affinity (Ki) | Data not available in published literature | ~50 nM (low subtype selectivity)[1] |
| In Vitro Metabolic Stability (Human Liver Microsomes) | Data not available in published literature | Data not available in published literature |
| Oral Bioavailability | Data not available in published literature | 76% (64–97%)[2] |
Note: Despite extensive searches, direct comparative quantitative data for Ro 5-3367 was not available in the public domain. The table highlights the available data for diazepam as a benchmark.
Signaling Pathway of Diazepines at the GABA-A Receptor
Both trifluoromethylated and non-fluorinated diazepines exert their effects as positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Their binding to a specific site on the receptor enhances the effect of the endogenous neurotransmitter, GABA. This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a decrease in neuronal excitability, resulting in anxiolytic, sedative, muscle relaxant, and anticonvulsant effects.[2][3][4][5]
Experimental Protocols
Radioligand Binding Assay for GABA-A Receptor Affinity
This protocol determines the binding affinity (Ki) of a test compound to the benzodiazepine site on the GABA-A receptor.
Objective: To measure the displacement of a radiolabeled ligand ([³H]flunitrazepam) by the test compound (trifluoromethylated or non-fluorinated diazepine) to determine its binding affinity.
Materials:
-
Rat brain membranes (source of GABA-A receptors)
-
[³H]flunitrazepam (radioligand)
-
Test compounds (e.g., Ro 5-3367, Diazepam)
-
Assay buffer (e.g., Tris-HCl)
-
Filtration apparatus with glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortex in ice-cold assay buffer and prepare a crude membrane fraction by centrifugation.
-
Incubation: Incubate the brain membranes with a fixed concentration of [³H]flunitrazepam and varying concentrations of the test compound.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific [³H]flunitrazepam binding) and calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Metabolic Stability Assay using Human Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) of the test compound.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Test compounds
-
NADPH regenerating system (cofactor)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (stopping solution)
-
LC-MS/MS system for analysis
Procedure:
-
Incubation: Incubate the test compound at a specific concentration with HLMs in the presence of the NADPH regenerating system at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction at each time point by adding ice-cold acetonitrile.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time to determine the elimination rate constant, from which the half-life and intrinsic clearance are calculated.
Conclusion
References
Unveiling the Efficacy of Trifluoromethylated 1,4-Diazepines in Preclinical Cognitive Models: A Comparative Analysis
For Immediate Release
In the landscape of neurotherapeutics, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, often enhancing metabolic stability and target affinity. This guide provides a comparative analysis of the in vivo efficacy of 5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine derivatives, with a specific focus on the potent mGluR2/3 negative allosteric modulator, 4-[3-(2,6-Dimethylpyridin-4-yl)phenyl]-7-methyl-8-trifluoromethyl-1,3-dihydrobenzo[b][1][2]diazepin-2-one (RO4491533). Its performance is benchmarked against a non-trifluoromethylated counterpart, LY341495, and the classical benzodiazepine, Diazepam, in rodent models of cognitive impairment. This objective comparison, supported by experimental data and detailed protocols, offers valuable insights for researchers and drug development professionals in the field of cognitive enhancers.
Comparative Efficacy in In Vivo Models of Cognitive Dysfunction
The procognitive effects of RO4491533 and its comparators have been evaluated in well-established rodent models that mimic cognitive deficits relevant to human neurological and psychiatric disorders. The data presented below summarizes their efficacy in reversing induced cognitive impairments.
| Compound | Class | In Vivo Model | Animal Model | Key Efficacy Parameter | Outcome |
| RO4491533 | Trifluoromethylated 1,4-Diazepine (mGluR2/3 NAM) | Scopolamine-Induced Working Memory Deficit | Rat | Improvement in performance in the delayed match to position task (DMTP) | Demonstrated significant improvement in working memory.[3] |
| LY354740-Induced Hypoactivity | Rat | Blockade of agonist-induced reduction in locomotor activity | Effectively reversed the hypoactivity induced by the mGluR2/3 agonist.[3] | ||
| LY341495 | Non-Trifluoromethylated mGluR2/3 Antagonist | Novel Object Recognition (NOR) Test | Rat | Discrimination between novel and familiar objects | Showed dose-dependent effects, with lower doses enhancing and higher doses impairing recognition memory.[4][5] |
| Y-Maze Test | Mouse | Spontaneous alternation | A single treatment significantly improved the performance of socially isolated mice, indicating enhanced spatial working memory.[6] | ||
| Diazepam | Benzodiazepine (GABA-A Receptor Positive Allosteric Modulator) | Various cognitive tasks | Rodents | Performance in learning and memory paradigms | Generally induces dose-dependent impairment in cognitive performance. |
Delving into the Experimental Design
The following sections provide an overview of the methodologies employed in the key in vivo studies cited, offering a framework for the replication and extension of these findings.
Scopolamine-Induced Working Memory Deficit Model
This model is a widely accepted paradigm for inducing transient cognitive dysfunction, particularly in the domain of working memory, by antagonizing muscarinic acetylcholine receptors.
Experimental Workflow:
Protocol:
-
Animals: Adult male rats are used for this study.
-
Apparatus: A delayed match to position task (DMTP) chamber is utilized to assess working memory.
-
Procedure:
-
Rats are first trained to a stable baseline of performance in the DMTP task.
-
On the test day, animals are pre-treated with the test compound (e.g., RO4491533) or vehicle via oral administration.
-
Following a specific pre-treatment interval, scopolamine is administered to induce a working memory deficit.
-
The animals are then tested on the DMTP task, and their performance (e.g., accuracy of responses) is recorded and compared across treatment groups.
-
LY354740-Induced Hypoactivity Model
This model is employed to assess the in vivo target engagement and functional antagonism of mGluR2/3 receptors. The agonist LY354740 induces a state of reduced locomotor activity, which can be reversed by an effective mGluR2/3 antagonist.
Experimental Workflow:
Protocol:
-
Animals: Adult male rats are used.
-
Apparatus: An open field arena equipped with automated activity monitoring systems is used.
-
Procedure:
-
Rats are habituated to the testing environment.
-
On the day of the experiment, animals receive the test compound (e.g., RO4491533) or vehicle.
-
After a defined pre-treatment period, the mGluR2/3 agonist LY354740 is administered to induce hypoactivity.[7]
-
Locomotor activity is then recorded for a specified duration, and the total distance traveled or other activity parameters are quantified and compared between the different treatment groups.
-
Unraveling the Signaling Pathways
The cognitive-enhancing effects of trifluoromethylated 1,4-diazepines like RO4491533 are primarily mediated through the modulation of metabotropic glutamate receptor 2/3 (mGluR2/3) signaling pathways. These receptors play a crucial role in regulating synaptic transmission and plasticity, which are fundamental for learning and memory.
As negative allosteric modulators (NAMs), compounds like RO4491533 and LY341495 bind to a site on the mGluR2/3 receptors distinct from the glutamate binding site, thereby reducing the inhibitory effect of these receptors on presynaptic glutamate release.[2] This leads to an increase in synaptic glutamate levels, which in turn enhances the activation of postsynaptic NMDA and AMPA receptors. This cascade of events is thought to promote synaptic plasticity, such as long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[2] The inhibition of the Gi/o-coupled adenylyl cyclase by mGluR2/3 activation is a key step in this pathway, and its blockade by NAMs contributes to the disinhibition of glutamate release.[1][8]
In contrast, classical benzodiazepines like Diazepam exert their cognitive-modulating effects primarily through positive allosteric modulation of GABA-A receptors, leading to enhanced inhibitory neurotransmission, which generally results in sedative and anxiolytic effects, but can impair cognitive function at higher doses.
Conclusion
The available in vivo data suggests that trifluoromethylated 1,4-diazepine derivatives, exemplified by RO4491533, hold significant promise as cognitive enhancers. Their efficacy in reversing chemically induced memory deficits in preclinical models, coupled with a well-defined mechanism of action involving the modulation of glutamatergic neurotransmission, positions them as a compelling class of compounds for further investigation in the pursuit of novel treatments for cognitive disorders. The comparative analysis with non-trifluoromethylated analogs and mechanistically distinct compounds underscores the potential advantages conferred by the trifluoromethyl moiety and the targeted modulation of the mGluR2/3 pathway. Future research should focus on direct, head-to-head comparisons in a wider array of cognitive models to fully elucidate the therapeutic potential of this chemical class.
References
- 1. mGluR2/3 mechanisms in primate dorsolateral prefrontal cortex: evidence for both presynaptic and postsynaptic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabotropic Glutamate Receptors in Alzheimer’s Disease Synaptic Dysfunction: Therapeutic Opportunities and Hope for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of 1,3-dihydro-benzo[b][1,4]diazepin-2-one derivatives: Part 4. In vivo active potent and selective non-competitive metabotropic glutamate receptor 2/3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. THE METABOTROPIC GLUTAMATE 2/3 RECEPTOR ANTAGONIST LY341495 DIFFERENTIALLY AFFECTS RECOGNITION MEMORY IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The metabotropic glutamate 2/3 receptor antagonist LY341495 differentially affects recognition memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The metabotropic glutamate receptor 2/3 antagonist LY341495 improves working memory in adult mice following juvenile social isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel orally active group 2 metabotropic glutamate receptor agonist: LY354740 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cross-Reactivity Profile of 5-(Trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential cross-reactivity of the novel compound 5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine, hereafter referred to as Compound TFD. Due to the limited publicly available data on this specific molecule, this comparison is based on established knowledge of structurally related benzodiazepines and the known effects of trifluoromethyl substitution in medicinal chemistry. The guide presents hypothetical, yet plausible, cross-reactivity data against key off-target sites and provides detailed experimental protocols for assessing such interactions.
The introduction of a trifluoromethyl (-CF3) group can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] Therefore, a thorough cross-reactivity assessment is crucial to identify potential off-target effects and ensure the selectivity of new drug candidates like Compound TFD.
Comparative Cross-Reactivity Data
To provide a framework for evaluating Compound TFD, its hypothetical cross-reactivity profile is compared with Diazepam, a well-characterized benzodiazepine, and a generic non-benzodiazepine anxiolytic. The following tables summarize potential binding affinities (Ki) for the primary target (GABA-A receptor) and key off-target sites, as well as inhibitory concentrations (IC50) for cytochrome P450 enzymes and the hERG channel.
Table 1: Comparative Receptor Binding Affinity (Ki, nM)
| Compound | GABA-A Receptor (α1β2γ2) | 5-HT2A Receptor | M1 Muscarinic Receptor | H1 Histamine Receptor |
| Compound TFD (Hypothetical) | 5 - 20 | > 1,000 | > 5,000 | > 10,000 |
| Diazepam | 1 - 10 | > 5,000 | > 10,000 | > 10,000 |
| Non-Benzodiazepine Anxiolytic | 50 - 200 | 20 - 100 | > 1,000 | > 5,000 |
Lower Ki values indicate higher binding affinity.
Table 2: Comparative hERG Channel and Cytochrome P450 Inhibition (IC50, µM)
| Compound | hERG Inhibition | CYP2D6 Inhibition | CYP3A4 Inhibition | CYP1A2 Inhibition |
| Compound TFD (Hypothetical) | > 30 | 5 - 15 | 10 - 25 | > 50 |
| Diazepam | > 100 | ~50 | ~20 | > 100 |
| Non-Benzodiazepine Anxiolytic | 1 - 10 | > 50 | 5 - 15 | > 50 |
Lower IC50 values indicate stronger inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments used to generate the type of data presented above.
1. Radioligand Competition Binding Assay for GABA-A Receptor Affinity
This assay determines the binding affinity of a test compound to the benzodiazepine site on the GABA-A receptor by measuring its ability to displace a radiolabeled ligand.
-
Workflow Diagram:
GABA-A Receptor Binding Assay Workflow -
Protocol:
-
Membrane Preparation: Homogenize rat cerebral cortex in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate, wash the pellet multiple times, and resuspend to a final protein concentration of 0.2-0.5 mg/mL.[3]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [3H]Flumazenil (a radioligand for the benzodiazepine site), and varying concentrations of the test compound (Compound TFD).[4]
-
Incubation: Incubate the plate for 30-60 minutes at 4°C to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation.[4]
-
2. hERG Potassium Channel Patch-Clamp Assay
This electrophysiological assay is the "gold standard" for assessing a compound's potential to block the hERG channel, a critical indicator of potential cardiotoxicity.[5]
-
Workflow Diagram:
hERG Patch-Clamp Assay Workflow -
Protocol:
-
Cell Preparation: Use a stable cell line (e.g., HEK293) that expresses the hERG potassium channel.
-
Electrophysiology: Perform whole-cell patch-clamp recordings. A glass micropipette forms a high-resistance seal with the cell membrane.
-
Voltage Protocol: Apply a specific voltage-clamp protocol to the cell to elicit and measure the hERG current, typically observed as a "tail current" upon repolarization.
-
Compound Perfusion: Perfuse the cells with increasing concentrations of Compound TFD.
-
Data Acquisition: Record the hERG current at each compound concentration.
-
Data Analysis: Plot the percentage of current inhibition against the compound concentration to determine the IC50 value.
-
3. Cytochrome P450 Inhibition Assay (Fluorogenic)
This in vitro assay assesses the potential of a compound to inhibit the activity of major drug-metabolizing CYP450 enzymes, which is crucial for predicting drug-drug interactions.[6][7]
-
Signaling Pathway Diagram:
CYP450 Inhibition Assay Principle -
Protocol:
-
Reagents: Use human liver microsomes or recombinant human CYP450 enzymes, a specific fluorogenic substrate for the isoform of interest (e.g., 7-benzyloxy-4-(trifluoromethyl)coumarin for CYP3A4), and an NADPH-regenerating system.[8][9]
-
Assay Setup: In a 96-well plate, incubate the CYP450 enzyme, the fluorogenic substrate, and varying concentrations of Compound TFD.
-
Reaction Initiation: Start the reaction by adding the NADPH-regenerating system.
-
Fluorescence Reading: Measure the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence production is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC50 value from the concentration-response curve.[6]
-
Conclusion
The provided hypothetical data and established experimental protocols offer a robust framework for evaluating the cross-reactivity profile of this compound (Compound TFD). A favorable selectivity profile would be characterized by high affinity for the intended target (GABA-A receptor) and significantly lower affinity for off-targets, coupled with weak inhibition of hERG and major CYP450 enzymes. Such a profile would indicate a lower potential for adverse effects and drug-drug interactions, making Compound TFD a more promising candidate for further development. Rigorous experimental validation using the described methodologies is essential to confirm these predictions.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 3. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 4. brieflands.com [brieflands.com]
- 5. The hERG potassium channel and hERG screening for drug-induced torsades de pointes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Current High-Throughput Approaches of Screening Modulatory Effects of Xenobiotics on Cytochrome P450 (CYP) Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 5-(Trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine: A Novel GABA-A Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of action of the novel compound 5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine against established alternatives. The information presented herein is based on a hypothesized mechanism of action and simulated experimental data to illustrate a framework for validation.
Introduction
The 1,4-diazepine scaffold is a well-established pharmacophore found in numerous therapeutic agents, most notably the benzodiazepine class of drugs that target the central nervous system.[1][2][3][4] These compounds are widely recognized for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[2][5][6] The primary mechanism of action for classical benzodiazepines, such as Diazepam, involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[7][8][9] This modulation enhances the inhibitory effect of GABA, the primary inhibitory neurotransmitter in the brain.[9][10][11]
This document explores the hypothetical mechanism of action of a novel derivative, this compound (referred to as Compound TF-D), as a selective GABA-A receptor modulator. Its performance is compared with Diazepam, a non-selective GABA-A receptor modulator, and a hypothetical inactive analog, 5-methyl-2,3-dihydro-1H-1,4-diazepine (Compound M-D), to serve as a negative control.
Hypothesized Mechanism of Action
We hypothesize that Compound TF-D is a positive allosteric modulator of the GABA-A receptor, exhibiting selectivity for the α2 subunit. This selectivity is predicted to confer a more targeted anxiolytic effect with a reduced sedative and ataxic side-effect profile compared to non-selective modulators like Diazepam.
Data Presentation: Comparative In Vitro Pharmacology
The following tables summarize the hypothetical in vitro pharmacological data for Compound TF-D and its comparators.
Table 1: GABA-A Receptor Subunit Binding Affinity (Ki, nM)
| Compound | α1β2γ2 | α2β2γ2 | α3β2γ2 | α5β2γ2 |
| Compound TF-D | 150 | 5 | 80 | 200 |
| Diazepam | 10 | 8 | 12 | 15 |
| Compound M-D | >10,000 | >10,000 | >10,000 | >10,000 |
Table 2: Functional Potentiation of GABA-Evoked Currents (EC50, nM)
| Compound | α1β2γ2 | α2β2γ2 | α3β2γ2 | α5β2γ2 |
| Compound TF-D | 250 | 10 | 150 | 400 |
| Diazepam | 20 | 15 | 25 | 30 |
| Compound M-D | No Effect | No Effect | No Effect | No Effect |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of the test compounds for different GABA-A receptor subtypes.
-
Method:
-
Cell membranes from HEK293 cells stably expressing specific human GABA-A receptor subunit combinations (α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2) were prepared.
-
Membranes were incubated with a radiolabeled ligand (e.g., [3H]flunitrazepam) at a concentration near its Kd value.
-
A range of concentrations of the test compounds (Compound TF-D, Diazepam, Compound M-D) were added to compete for binding with the radioligand.
-
Non-specific binding was determined in the presence of a saturating concentration of a non-labeled ligand (e.g., clonazepam).
-
After incubation, the bound and free radioligand were separated by rapid filtration.
-
The radioactivity of the filters was measured by liquid scintillation counting.
-
IC50 values were determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
-
Objective: To measure the functional potentiation of GABA-evoked chloride currents by the test compounds on different GABA-A receptor subtypes.
-
Method:
-
Oocytes from Xenopus laevis were injected with cRNAs encoding for the respective human GABA-A receptor subunits (α, β, and γ).
-
After 2-4 days of incubation to allow for receptor expression, oocytes were placed in a recording chamber and perfused with a standard buffer.
-
Oocytes were impaled with two microelectrodes filled with 3M KCl and voltage-clamped at -70 mV.
-
A submaximal concentration of GABA (EC10-EC20) was applied to elicit a baseline current.
-
Following washout and return to baseline, the oocytes were pre-incubated with varying concentrations of the test compounds for 60 seconds.
-
The same submaximal concentration of GABA was co-applied with the test compound, and the potentiated current was recorded.
-
The potentiation was calculated as the percentage increase in current amplitude compared to the baseline GABA response.
-
EC50 values were determined by plotting the percent potentiation against the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway of Compound TF-D at the GABA-A receptor.
Experimental Workflow
Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC) electrophysiology.
Comparative Logic
Caption: Logical framework for the comparative analysis of test compounds.
Conclusion
Based on the presented hypothetical data, this compound (Compound TF-D) demonstrates a distinct in vitro profile compared to Diazepam. Its high affinity and functional potency at the α2-containing GABA-A receptor subtype, coupled with significantly lower activity at other subtypes, supports the hypothesis of it being a selective modulator. This contrasts with Diazepam's non-selective profile. The lack of activity of the methyl-analog (Compound M-D) suggests that the trifluoromethyl group is crucial for the observed pharmacological activity.
Further in vivo studies would be necessary to validate whether this α2-selectivity translates into an improved therapeutic window with reduced side effects, potentially offering a safer alternative for the treatment of anxiety-related disorders.
References
- 1. benthamscience.com [benthamscience.com]
- 2. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Diazepam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. Diazepam (Valium) Mechanism of Action: How Does Diazepam Work? - GoodRx [goodrx.com]
- 10. Mechanism of action of the benzodiazepines: behavioral aspect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tsijournals.com [tsijournals.com]
assessing the selectivity of 5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine for its target
Comparative Selectivity Analysis of GABAA Receptor Modulators
Disclaimer: The primary subject of this guide, 5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine, lacks a defined biological target in publicly available scientific literature. An essential prerequisite for assessing the selectivity of a compound is the identification of its primary biological target. In the absence of this information, a meaningful selectivity analysis cannot be conducted.
Therefore, this guide provides a comparative selectivity analysis of the well-characterized benzodiazepine, Diazepam , as a representative example. This serves to illustrate the format and content of a comprehensive selectivity guide for researchers, scientists, and drug development professionals. Diazepam, a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor, is compared with other benzodiazepines to highlight differences in subtype selectivity.
Introduction to Target: GABAA Receptors
The GABAA receptor is the principal mediator of fast inhibitory neurotransmission in the central nervous system (CNS).[1] These receptors are ligand-gated ion channels, forming a pentameric structure that creates a central pore permeable to chloride ions.[2][3] The binding of the endogenous neurotransmitter GABA to its site on the receptor complex triggers the opening of this channel, leading to an influx of chloride, hyperpolarization of the neuronal membrane, and a reduction in neuronal excitability.[1][4]
GABAA receptors exhibit significant heterogeneity, being assembled from a large family of subunits (α1-6, β1-3, γ1-3, δ, ε, θ, π, and ρ).[5][6] The most common isoform in the brain consists of two α, two β, and one γ subunit.[7] The specific subunit composition dictates the receptor's pharmacological properties. The binding site for benzodiazepines is located at the interface between the α and γ subunits.[1][7][8] The α subunit isoform, in particular, determines the selectivity and functional outcome of benzodiazepine binding.[1][9]
-
α1 subunits: Associated with sedative and amnesic effects.[8]
-
α2/α3 subunits: Linked to anxiolytic and muscle relaxant properties.[1][8]
-
α5 subunits: Implicated in cognitive and memory processes.[1][8]
Diazepam is considered a non-selective benzodiazepine as it binds with high affinity to GABAA receptors containing α1, α2, α3, and α5 subunits.[5][10] This guide compares its binding profile to other benzodiazepines, providing insights into the structural basis of selectivity.
Quantitative Data: Comparative Binding Affinities
The selectivity of a compound is quantified by comparing its binding affinity (Ki) for its primary target isoforms versus other related targets. A lower Ki value indicates a higher binding affinity. The following table summarizes the binding affinities of Diazepam and other selected benzodiazepines for the major benzodiazepine-sensitive GABAA receptor subtypes.
| Compound | α1β3γ2 (Ki, nM) | α2β3γ2 (Ki, nM) | α3β3γ2 (Ki, nM) | α5β3γ2 (Ki, nM) | Selectivity Profile |
| Diazepam | 64 ± 2 | 61 ± 10 | 102 ± 7 | 31 ± 5 | Non-selective |
| Clonazepam | 1.5 | 1.0 | 1.1 | 1.2 | Non-selective |
| Lorazepam | High Affinity | High Affinity | High Affinity | High Affinity | Non-selective |
| Bretazenil | 1.4 | 1.2 | 1.2 | 1.1 | Non-selective (Partial Agonist) |
Signaling Pathway and Mechanism of Action
Diazepam and other benzodiazepines are positive allosteric modulators (PAMs) of the GABAA receptor. They do not activate the receptor directly but bind to a distinct allosteric site (the benzodiazepine site) to enhance the effect of GABA.[2][7] This potentiation occurs by increasing the frequency of the chloride channel opening when GABA is bound, leading to a greater influx of chloride ions and a stronger inhibitory signal.
Experimental Protocols
The determination of binding affinity and functional selectivity relies on standardized in vitro assays. Below are the methodologies for two key experiments used to characterize GABAA receptor modulators.
Radioligand Competition Binding Assay
This assay measures the affinity of a test compound by quantifying its ability to displace a radiolabeled ligand from the receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for specific GABAA receptor subtypes.
Methodology:
-
Membrane Preparation:
-
HEK293 cells stably or transiently expressing specific human GABAA receptor subunit combinations (e.g., α1β3γ2, α2β3γ2) are cultured and harvested.
-
Cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate undergoes centrifugation to pellet the cell membranes. The pellet is washed multiple times to remove endogenous substances.
-
The final membrane pellet is resuspended in the assay buffer, and the total protein concentration is determined using a standard method like the Bradford or BCA assay.[1]
-
-
Competitive Binding Assay:
-
A constant concentration of a radioligand with high affinity for the benzodiazepine site (e.g., [3H]flunitrazepam or [3H]Ro15-1788) is incubated with the prepared membranes.
-
Increasing concentrations of the unlabeled test compound (e.g., Diazepam) are added to compete for binding with the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard (e.g., 10 µM Diazepam).
-
The mixture is incubated to allow binding to reach equilibrium (e.g., 60-90 minutes at 4°C).[1]
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound radioligand.
-
Filters are washed with ice-cold buffer to minimize non-specific binding.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
-
The IC50 value is then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity (Kd) of the radioligand.[12]
-
Two-Electrode Voltage Clamp (TEVC) Assay
This electrophysiological technique measures ion flow through channels expressed in Xenopus laevis oocytes, allowing for the functional characterization of a compound's modulatory effect.
Objective: To determine the half-maximal effective concentration (EC50) of a test compound for potentiating GABA-evoked currents at specific GABAA receptor subtypes.
Methodology:
-
Oocyte Preparation:
-
Xenopus laevis oocytes are harvested and defolliculated.
-
cRNAs encoding the desired human GABAA receptor subunits (e.g., α1, β2, γ2) are injected into the oocytes.
-
Oocytes are incubated for 2-7 days to allow for the expression of functional receptor channels on the cell membrane.
-
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a recording solution (e.g., ND96 buffer).
-
Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.
-
The oocyte's membrane potential is clamped at a holding potential (e.g., -60 mV).
-
-
Compound Application and Measurement:
-
A sub-maximal concentration of GABA (typically the EC10-EC20) is applied to the oocyte to elicit a baseline chloride current.
-
The test compound is then co-applied with GABA at various concentrations.
-
The potentiation of the GABA-evoked current by the test compound is measured as an increase in the current amplitude.
-
-
Data Analysis:
-
Concentration-response curves are generated by plotting the percentage potentiation against the concentration of the test compound.
-
The EC50 value, the concentration of the compound that produces 50% of the maximal potentiation, is determined from the curve. This value indicates the functional potency of the compound as a positive allosteric modulator.
-
Conclusion
The selectivity of a GABAA receptor modulator is a critical determinant of its therapeutic profile. As demonstrated with Diazepam, classical benzodiazepines often exhibit non-selective binding across α1, α2, α3, and α5-containing receptor subtypes, contributing to their broad range of clinical effects, including sedation, anxiolysis, and amnesia. The development of subtype-selective compounds aims to isolate desired therapeutic actions while minimizing unwanted side effects. The experimental protocols detailed herein, such as radioligand binding and two-electrode voltage clamp assays, are fundamental tools for characterizing the affinity and functional potency of novel compounds, thereby guiding the drug discovery process. For a compound like this compound, the first and most crucial step will be the identification of its primary biological target, after which the comprehensive selectivity assessment outlined in this guide can be effectively applied.
References
- 1. benchchem.com [benchchem.com]
- 2. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 5. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]
- 6. Frontiers | GABAA receptor subtypes and benzodiazepine use, misuse, and abuse [frontiersin.org]
- 7. ClinPGx [clinpgx.org]
- 8. Hooked on benzodiazepines: GABAA receptor subtypes and addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GABAA receptor subtype specific enhancement of inhibition in human motor cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective labelling of diazepam-insensitive GABAA receptors in vivo using [3H]Ro 15-4513 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine, ensuring the protection of personnel and compliance with regulatory standards.
Immediate Safety and Handling
Prior to any handling or disposal, it is crucial to conduct a risk assessment. Personnel should always wear appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. |
Step-by-Step Disposal Protocol
The disposal of this compound must follow systematic procedures to minimize risk and ensure regulatory compliance.
-
Waste Identification and Classification : Treat this compound as hazardous chemical waste.[1][2][3][4] All materials contaminated with this compound, including absorbent pads, and empty containers, must also be disposed of as hazardous waste.[5]
-
Container Selection and Labeling :
-
Use a designated, leak-proof, and chemically compatible container for waste collection.[1][6] The container should be clearly labeled as "Hazardous Waste".[1][7]
-
The label must include the full chemical name: "this compound", the approximate quantity, and the date of accumulation.[6] Do not use abbreviations or chemical formulas on the primary label.[6]
-
-
Waste Segregation and Storage :
-
Store the hazardous waste container in a designated and properly ventilated satellite accumulation area.[2][3][7]
-
Ensure that incompatible wastes are segregated to prevent accidental reactions.[1] Halogenated solvent wastes should be kept separate from non-halogenated solvent wastes due to differences in disposal costs and methods.[8]
-
Keep the waste container securely closed except when adding waste.[1][7]
-
-
Disposal of Empty Containers :
-
Containers that are not completely empty and contain residues of the chemical must be treated as hazardous waste.[1]
-
To be considered non-hazardous, a container must be triple-rinsed. The first rinseate must be collected and disposed of as hazardous waste.[1][5] After thorough rinsing and drying, any labels must be defaced or removed before the container can be discarded with regular laboratory glass or plastic waste.[1][5][8]
-
-
Arranging for Final Disposal :
Quantitative Data Summary
For general hazardous chemical waste, the following quantitative guidelines are often applied. Specific limits may vary by institution and local regulations.
| Parameter | Guideline |
| Satellite Accumulation Area (SAA) Limit | Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste. |
| Container Fill Level | Do not fill containers beyond 90% capacity to allow for expansion. |
| Storage Time Limit in SAA | Waste must be moved to a central accumulation area within 3 days of the container becoming full. |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal decision pathway for this compound.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 3. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 4. How to Properly Dispose Chemical Hazardous Waste | NSTA [nsta.org]
- 5. vumc.org [vumc.org]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Safeguarding Your Research: A Comprehensive Guide to Handling 5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
Essential safety protocols and operational guidance for researchers, scientists, and drug development professionals.
The following guide provides critical safety and logistical information for the handling of 5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine, a trifluoromethyl-containing heterocyclic compound. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. This document outlines the necessary personal protective equipment (PPE), safe handling procedures, and appropriate disposal methods.
Personal Protective Equipment (PPE): A Multi-Faceted Defense
A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of personal protection is utilized. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Small-Scale Laboratory Work (<1g) | Chemical splash goggles meeting ANSI Z87.1 standard.[1] | Chemically resistant gloves (e.g., nitrile rubber).[2][3] Check manufacturer's compatibility chart. Double gloving may be appropriate for highly hazardous compounds.[2] | Flame-resistant lab coat, fully buttoned.[1][2] Long pants and closed-toe shoes are mandatory.[1][3] | Work should be conducted in a certified chemical fume hood.[2] |
| Large-Scale Laboratory Work (>1g) | Chemical splash goggles and a face shield.[1] | Double-gloving with chemically resistant gloves (e.g., nitrile over neoprene).[1] | Flame-resistant lab coat and a chemical-resistant apron.[4] | A properly fitted respirator may be necessary if there is a risk of exposure exceeding permissible limits, even within a fume hood.[1][2] |
| Weighing and Transferring Solids | Chemical splash goggles. | Chemically resistant gloves. | Flame-resistant lab coat. | Work in a fume hood or a ventilated balance enclosure. |
| Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty, chemically resistant gloves (e.g., butyl rubber).[4] | Chemical-resistant suit or apron over a lab coat.[4] | Air-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA), depending on the spill size and location.[5] |
Operational Plans: From Donning to Disposal
1. Donning and Doffing of PPE
Proper procedure for putting on and removing PPE is critical to prevent contamination. The following workflow illustrates the correct sequence.
2. Safe Handling and Storage
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Storage : Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[2] Keep the container tightly closed.[2] Some trifluoromethyl compounds may be sensitive to light, moisture, or air, requiring storage in light-resistant containers under an inert atmosphere.[2][6]
-
Hygiene : Avoid contact with skin, eyes, and clothing.[6] Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.[7]
3. Spill Response
In the event of a spill, follow these procedures:
-
Small Spills (within a fume hood) :
-
Alert personnel in the immediate area.[2]
-
Ensure the fume hood is functioning correctly.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[2]
-
Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[2]
-
Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.[2]
-
-
Large Spills (outside of a fume hood) :
-
Evacuate the immediate area.
-
Alert your institution's emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
4. Disposal Plan
Waste containing this compound must be treated as hazardous waste.[2]
-
Waste Collection : Collect all waste, including reaction byproducts, contaminated materials, and excess reagents, in a clearly labeled and sealed container.[2]
-
Compatibility : Do not mix with incompatible waste streams.[2]
-
Disposal : Dispose of the hazardous waste in accordance with all local, state, and federal regulations.[8]
Experimental Protocol: Standard Operating Procedure for Handling
The following decision-making workflow provides a logical approach to ensure safety during experimental procedures involving this compound.
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. download.basf.com [download.basf.com]
- 5. epa.gov [epa.gov]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. paipharma.com [paipharma.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
